1-O-Acetyl-6-O-isobutyrylbritannilactone
Description
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Properties
Molecular Formula |
C15H22O4 |
|---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(3aS,4R,7aR)-4-hydroxy-5-(5-hydroxypentan-2-yl)-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one |
InChI |
InChI=1S/C15H22O4/c1-8(5-4-6-16)12-9(2)7-11-13(14(12)17)10(3)15(18)19-11/h8,11,13-14,16-17H,3-7H2,1-2H3/t8?,11-,13-,14+/m1/s1 |
InChI Key |
ASZIGQFYGXSPCO-COIIJPPFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isolating 1-O-Acetyl-6-O-isobutyrylbritannilactone from Inula britannica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Inula britannica has been a subject of phytochemical investigation due to its diverse array of secondary metabolites, particularly sesquiterpenoid lactones.[2][3][4] These compounds have garnered significant interest for their potential therapeutic applications, including anti-inflammatory and cytotoxic activities.[5][6] 1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpenoid lactone identified from Inula britannica.[7][8] Although its specific biological activities and mechanisms of action are not yet extensively studied, its structural similarity to other bioactive lactones from the same plant, such as 1-O-acetylbritannilactone (ABL), suggests it may possess significant pharmacological properties.[9]
This guide aims to provide a comprehensive, albeit generalized, procedural framework for the isolation and characterization of this compound to facilitate further research into its potential as a therapeutic agent.
Experimental Protocols
The following protocol is a synthesized methodology based on established procedures for the isolation of sesquiterpenoid lactones from Inula species.[1][10] Optimization of specific steps may be required for the targeted isolation of this compound.
Plant Material and Extraction
-
Plant Material Collection and Preparation : The flowers of Inula britannica are the primary source for the isolation of many sesquiterpenoid lactones.[1] The plant material should be air-dried and then coarsely powdered.
-
Extraction : The powdered plant material is typically extracted exhaustively with 95% ethanol (B145695) at room temperature.[1] A common ratio is 1 kg of dried powder to 10 L of ethanol.[11] The mixture is macerated for a period of 24-48 hours with occasional agitation. The process is repeated three times to ensure complete extraction.
-
Concentration : The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.[1]
Fractionation
-
Solvent Partitioning : The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A typical partitioning scheme would involve successive extractions with n-hexane, chloroform (B151607), and ethyl acetate (B1210297).[1]
-
Fraction Selection : The chloroform and ethyl acetate fractions are known to be rich in sesquiterpenoid lactones and are therefore retained for further purification.[1] Thin Layer Chromatography (TLC) can be used to monitor the presence of the target compound in the different fractions.
Chromatographic Purification
A multi-step chromatographic approach is generally required to isolate the pure compound.
-
Silica (B1680970) Gel Column Chromatography : The fraction enriched with the target compound (typically the chloroform or ethyl acetate fraction) is subjected to silica gel column chromatography.
-
Stationary Phase : Silica gel (200-300 mesh).
-
Mobile Phase : A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a more polar solvent such as ethyl acetate.
-
Fraction Collection : Fractions are collected and monitored by TLC. Fractions containing the compound of interest are pooled.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification, the pooled fractions from the silica gel column are subjected to Prep-HPLC.
-
Column : A C18 reversed-phase column is commonly used.
-
Mobile Phase : A gradient of methanol (B129727) and water or acetonitrile (B52724) and water is typically employed.
-
Detection : UV detection at a wavelength of around 210-220 nm is suitable for detecting sesquiterpenoid lactones.
-
Purification : The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the pure compound.
-
Data Presentation
While specific quantitative data for the isolation of this compound is not available in the reviewed literature, the following table provides a template for presenting such data once obtained.
| Parameter | Value (Example) | Method of Determination |
| Yield | ||
| Crude Extract Yield | 10-15% (w/w) | Gravimetric |
| Chloroform Fraction Yield | 2-4% (w/w) of crude extract | Gravimetric |
| Pure Compound Yield | 0.01-0.05% (w/w) of dried plant material | Gravimetric |
| Purity | >98% | HPLC-UV |
| Physicochemical Properties | ||
| Molecular Formula | C₂₁H₃₀O₆[7][8] | High-Resolution Mass Spectrometry |
| Molecular Weight | 378.46 g/mol [7][8] | Mass Spectrometry |
| Appearance | White amorphous powder | Visual Inspection |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, 500 MHz) | Hypothetical data | NMR Spectroscopy |
| ¹³C NMR (CDCl₃, 125 MHz) | Hypothetical data | NMR Spectroscopy |
| Mass Spectrum (ESI-MS) | m/z [M+H]⁺ | Mass Spectrometry |
| Infrared (IR) νₘₐₓ (cm⁻¹) | Hypothetical data | IR Spectroscopy |
Mandatory Visualizations
Experimental Workflow
Caption: Generalized workflow for the isolation of this compound.
Potential Signaling Pathway
Due to the lack of specific studies on the signaling pathways affected by this compound, the following diagram illustrates the anti-inflammatory pathway inhibited by a related sesquiterpenoid dimer also isolated from Inula britannica.[5] This serves as a potential starting point for investigating the mechanism of action of this compound.
Caption: Inhibition of the NF-κB inflammatory pathway by a sesquiterpenoid from Inula britannica.[5]
Conclusion
This technical guide provides a foundational methodology for the isolation of this compound from Inula britannica. While specific data for this compound remains to be elucidated, the presented protocols, based on the successful isolation of analogous sesquiterpenoid lactones, offer a robust starting point for researchers. The potential for significant biological activity, inferred from related compounds, underscores the importance of further investigation into this particular natural product. The successful isolation and characterization of this compound will be a critical step in unlocking its therapeutic potential and contributing to the development of new, natural product-derived pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Sesquiterpenoids from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sesquiterpenoids from Inula britannica [agris.fao.org]
- 5. Dimeric sesquiterpenoids with anti-inflammatory activities from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 1613152-34-3 | NPC15234 [biosynth.com]
- 8. 1-O-Acetyl-6beta-O-Isobutyrylbritannilactone | CAS:1087072-50-1 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Synthesis of 1-O-acetylbritannilactone analogues from Inula britannica and in vitro evaluation of their anticancer potential - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. The Sesquiterpene Lactone-Rich Fraction of Inula helenium L. Enhances the Antitumor Effect of Anti-PD-1 Antibody in Colorectal Cancer: Integrative Phytochemical, Transcriptomic, and Experimental Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effects of 1-O-Acetylbritannilactone Isolated from Inula britannica Flowers on Human Neutrophil Elastase and Inflammation of RAW 264.7 Cells and Zebrafish Larvae | MDPI [mdpi.com]
The Biosynthetic Pathway of Sesquiterpene Lactones in Inula Species: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the enzymatic cascade, regulatory networks, and experimental methodologies for the synthesis of bioactive sesquiterpene lactones in the genus Inula.
The genus Inula, a member of the Asteraceae family, is a rich reservoir of sesquiterpene lactones (STLs), a class of C15 terpenoids renowned for their diverse and potent biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive overview of the biosynthetic pathway of these valuable secondary metabolites in Inula species, with a focus on the core enzymatic steps, regulatory mechanisms, and detailed experimental protocols for their study and quantification. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of Inula-derived STLs.
The Core Biosynthetic Pathway of Sesquiterpene Lactones in Inula
The biosynthesis of sesquiterpene lactones in Inula species, as in other Asteraceae, originates from the general terpenoid pathway. The central precursor, farnesyl pyrophosphate (FPP), is synthesized via the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[1][4] The dedicated pathway to STLs begins with the cyclization of FPP, a critical step catalyzed by sesquiterpene synthases (STSs).[5]
A proposed pathway in Inula britannica highlights the key enzymatic transformations leading to the formation of various STLs.[6][7] This pathway involves a series of oxidation and cyclization reactions, primarily mediated by cytochrome P450 monooxygenases (CYP450s).
The initial and committing step in the biosynthesis of many STLs in Inula is the conversion of FPP to (+)-germacrene A, a reaction catalyzed by germacrene A synthase (GAS) .[1][5] Subsequently, germacrene A oxidase (GAO) , a CYP450 enzyme, hydroxylates germacrene A at the C12 position to form germacrene A acid.[1][5] The pathway then diverges, with costunolide synthase (COS) , another CYP450, catalyzing the hydroxylation of germacrene A acid at the C6α position, which is a key step leading to the formation of the γ-lactone ring found in costunolide.[1][5] Costunolide is a crucial intermediate that can be further modified by other enzymes to generate the vast diversity of STLs found in Inula species.[4]
Quantitative Analysis of Sesquiterpene Lactones in Inula Species
The concentration and composition of STLs can vary significantly between different Inula species and even within the same species grown in different geographical locations. Accurate quantification is therefore crucial for quality control and for understanding the factors that influence their production.
Table 1: Quantitative Data of Major Sesquiterpene Lactones in Select Inula Species
| Inula Species | Major Sesquiterpene Lactones | Concentration Range (mg/g dry weight) | Method of Quantification | Reference(s) |
| Inula britannica | 1-O-acetylbritannilactone | 0.12 - 0.45 | HPLC-DAD-MS | [8] |
| Britannilactone | 0.05 - 0.21 | HPLC-DAD-MS | [8] | |
| 1,6-O,O-diacetylbritannilactone | 0.15 - 0.55 | HPLC-DAD-MS | [8] | |
| Inula helenium | Alantolactone | 31.83 ± 2.08 | Microwave-Assisted Extraction followed by HPLC | [6] |
| Isoalantolactone | 21.25 ± 1.37 | Microwave-Assisted Extraction followed by HPLC | [6] | |
| Inula racemosa | Alantolactone | Variable | qNMR | [1] |
| Isoalantolactone | Variable | qNMR | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of the sesquiterpene lactone biosynthetic pathway in Inula species.
Extraction and Quantification of Sesquiterpene Lactones
Objective: To extract and quantify the major STLs from Inula plant material.
Methodology: High-Performance Liquid Chromatography with Diode Array Detection and Mass Spectrometry (HPLC-DAD-MS) [8]
-
Sample Preparation:
-
Grind dried and powdered plant material (e.g., flowers, roots) to a fine powder.
-
Accurately weigh 0.5 g of the powder and place it in a conical flask.
-
Add 25 mL of methanol (B129727) and weigh the flask.
-
Sonciate the mixture for 30 minutes.
-
Cool to room temperature and add methanol to compensate for any weight loss.
-
Filter the extract through a 0.45 µm membrane filter before HPLC analysis.
-
-
HPLC-DAD-MS Conditions:
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-10 min, 20-40% A; 10-25 min, 40-60% A; 25-30 min, 60-80% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (or a specific wavelength depending on the absorbance maxima of the target STLs).
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Scan range m/z 100-1000.
-
-
Quantification:
-
Prepare standard solutions of purified STLs at various concentrations to generate a calibration curve.
-
Calculate the concentration of each STL in the plant extract based on the peak area and the calibration curve.
-
Cloning and Heterologous Expression of Biosynthetic Genes
Objective: To isolate and functionally characterize the genes encoding key enzymes in the STL biosynthetic pathway.
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the relevant plant tissue (e.g., disc florets of Inula britannica) using a suitable kit.
-
Synthesize first-strand cDNA using a reverse transcriptase.
-
-
Gene Cloning:
-
Design degenerate primers based on conserved regions of known sesquiterpene synthase genes (e.g., GAS, GAO, COS) from other Asteraceae species.
-
Perform PCR to amplify partial gene fragments.
-
Use Rapid Amplification of cDNA Ends (RACE) to obtain the full-length gene sequences.
-
-
Heterologous Expression in Saccharomyces cerevisiae:
-
Clone the full-length coding sequences of the candidate genes into a yeast expression vector (e.g., pYES-DEST52).
-
Transform a suitable yeast strain (e.g., INVSc1) with the expression constructs.
-
Grow the transformed yeast in an appropriate selective medium containing galactose to induce gene expression.
-
-
Metabolite Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Extract the sesquiterpenes from the yeast culture using an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Analyze the extracts by GC-MS to identify the enzymatic products.
-
GC-MS Parameters:
-
Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Temperature Program: Start at 50°C for 3 min, then ramp to 250°C at 10°C/min, and hold for 5 min.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV. Scan range m/z 40-400.
-
-
Regulation of Sesquiterpene Lactone Biosynthesis
The production of STLs in Inula is a tightly regulated process, influenced by developmental cues and environmental stresses. While the specific regulatory networks in Inula are still under investigation, studies in other Asteraceae species provide valuable insights.
Transcriptional Regulation: The expression of genes encoding biosynthetic enzymes, such as GAS, GAO, and COS, is a key control point. This regulation is often mediated by various families of transcription factors (TFs), including:
-
MYB (myeloblastosis) TFs: Known to regulate various aspects of secondary metabolism.
-
bHLH (basic helix-loop-helix) TFs: Often work in concert with MYB TFs to control biosynthetic pathways.
-
WRKY TFs: Typically involved in plant defense responses and can influence the production of defense-related compounds like STLs.[4]
Hormonal Signaling: Plant hormones, particularly jasmonic acid (JA) and its derivatives, are potent elicitors of secondary metabolite production, including STLs.[4] JA signaling pathways are often activated in response to herbivory or pathogen attack, leading to the upregulation of biosynthetic genes and the accumulation of STLs, which act as defense compounds.
Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the biosynthetic pathway of sesquiterpene lactones in Inula species, from the core enzymatic reactions to the regulatory networks and experimental methodologies. The quantitative data and detailed protocols presented herein offer a valuable resource for researchers and drug development professionals.
Future research in this field will likely focus on several key areas:
-
Elucidation of the complete biosynthetic pathways for the diverse range of STLs found in different Inula species.
-
Identification and characterization of the specific transcription factors that regulate STL biosynthesis in Inula.
-
Metabolic engineering of Inula species or microbial hosts to enhance the production of specific high-value STLs.
A deeper understanding of the biosynthesis and regulation of these potent bioactive compounds will be instrumental in unlocking their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Evolution of Terpene Synthases in the Sesquiterpene Biosynthesis Pathway and Analysis of Their Transcriptional Regulatory Network in Asteraceae | Semantic Scholar [semanticscholar.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]
- 5. Metabolomic Profile of the Genus Inula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Microsome preparation [protocols.io]
The Emergence of a Novel Sesquiterpene Lactone: A Technical Guide to 1-O-Acetyl-6-O-isobutyrylbritannilactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone derivative, a class of natural products known for their diverse and potent biological activities.[1] This compound, with the chemical formula C21H30O6 and a molecular weight of 378.50 g/mol , is a secondary metabolite found in medicinal plants such as Inula britannica.[1] The traditional use of Inula britannica in herbal medicine for its anti-inflammatory and anti-microbial properties has prompted scientific investigation into its bioactive constituents.[1] This technical guide provides a comprehensive overview of the discovery and characterization of this compound, including its physicochemical properties, proposed biological activities, and the experimental protocols for its study. While specific data for this exact molecule is emerging, this guide consolidates information from closely related analogues to provide a foundational understanding for researchers.
Physicochemical Properties
The structural characterization of sesquiterpene lactones like this compound is typically achieved through a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) is used to determine the elemental composition, while 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy are employed to elucidate the complex stereochemistry.
Table 1: Physicochemical and Identification Data for this compound and Related Analogues.
| Property | This compound | 1-O-Acetylbritannilactone (ABL) |
|---|---|---|
| Molecular Formula | C21H30O6[1][2] | C17H24O5[3][4] |
| Molecular Weight | 378.50 g/mol [1] | 308.4 g/mol [3][4] |
| CAS Number | 1613152-34-3[1] | 681457-46-5[3] |
| Source | Inula britannica[1] | Inula britannica, Inula japonica[3][4] |
| Compound Type | Sesquiterpene Lactone | Sesquiterpene Lactone[4] |
Discovery and Isolation
The discovery of this compound and its analogues stems from bioactivity-guided fractionation of extracts from the flowers of Inula britannica. The general workflow for the isolation of these compounds is a multi-step process involving extraction, fractionation, and chromatographic purification.
References
The Structural Elucidation of 1-O-Acetyl-6-O-isobutyrylbritannilactone: A Technical Guide
Introduction
1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1] Isolated from medicinal plants such as Inula britannica, this compound is of significant interest to researchers in natural product chemistry and drug development for its potential anti-inflammatory and anti-cancer properties.[1] The structural elucidation of such complex natural products is a systematic process that relies on the integration of various analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a detailed overview of the methodologies and data interpretation central to confirming the chemical structure of this compound.
Physicochemical and Spectroscopic Data
The molecular formula of this compound has been established as C₂₁H₃₀O₆, with a corresponding molecular weight of 378.50 g/mol .[1] The elucidation of its complex cyclic and stereochemical structure is dependent on the following spectroscopic data.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For this compound, the expected data is as follows:
| Ion | Calculated Mass (m/z) | Observed Mass (m/z) |
| [M+H]⁺ | 379.2064 | Hypothetical |
| [M+Na]⁺ | 401.1883 | Hypothetical |
Infrared (IR) Spectroscopy
Infrared spectroscopy helps in identifying the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~1765 | γ-Lactone carbonyl |
| ~1735 | Ester carbonyls (acetyl & isobutyryl) |
| ~1660 | C=C (exocyclic methylene) |
| ~2970-2850 | C-H stretching (aliphatic) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. The expected chemical shifts for this compound, based on related compounds, are presented below (recorded in CDCl₃ at a hypothetical frequency of 125 MHz).
| Carbon No. | Chemical Shift (δc, ppm) | Multiplicity (DEPT) |
| 1 | ~75.2 | CH |
| 2 | ~35.8 | CH₂ |
| 3 | ~38.1 | CH |
| 4 | ~148.5 | C |
| 5 | ~45.3 | CH |
| 6 | ~72.1 | CH |
| 7 | ~50.2 | CH |
| 8 | ~28.9 | CH₂ |
| 9 | ~32.4 | CH₂ |
| 10 | ~41.5 | CH |
| 11 | ~140.1 | C |
| 12 | ~170.8 | C (lactone C=O) |
| 13 | ~121.3 | CH₂ |
| 14 | ~22.5 | CH₃ |
| 15 | ~18.9 | CH₃ |
| 1' (Acetyl) | ~170.2 | C (ester C=O) |
| 2' (Acetyl) | ~21.1 | CH₃ |
| 1'' (Isobutyryl) | ~176.5 | C (ester C=O) |
| 2'' (Isobutyryl) | ~34.0 | CH |
| 3'' (Isobutyryl) | ~19.0 | CH₃ |
| 4'' (Isobutyryl) | ~19.0 | CH₃ |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and stereochemistry of the protons (recorded in CDCl₃ at a hypothetical frequency of 500 MHz).
| Proton No. | Chemical Shift (δH, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~5.10 | d | ~8.5 |
| H-2a | ~2.15 | m | |
| H-2b | ~1.90 | m | |
| H-3 | ~2.85 | m | |
| H-5 | ~2.50 | m | |
| H-6 | ~5.35 | t | ~9.0 |
| H-7 | ~2.60 | m | |
| H-8a | ~1.85 | m | |
| H-8b | ~1.65 | m | |
| H-9a | ~1.75 | m | |
| H-9b | ~1.55 | m | |
| H-10 | ~2.30 | m | |
| H-13a | ~6.20 | d | ~2.5 |
| H-13b | ~5.60 | d | ~2.5 |
| H-14 | ~1.15 | d | ~7.0 |
| H-15 | ~1.05 | d | ~7.0 |
| H-2' (Acetyl) | ~2.05 | s | |
| H-2'' (Isobutyryl) | ~2.55 | sept | ~7.0 |
| H-3'' (Isobutyryl) | ~1.20 | d | ~7.0 |
| H-4'' (Isobutyryl) | ~1.20 | d | ~7.0 |
Experimental Protocols
The isolation and structural elucidation of sesquiterpene lactones from Inula britannica typically follows a standardized workflow.
Isolation and Purification
-
Extraction: Dried and powdered aerial parts of Inula britannica are extracted with a solvent such as ethanol (B145695) or methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
Chromatography: The bioactive fraction (typically the chloroform or ethyl acetate fraction) is subjected to multiple rounds of column chromatography.
-
Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column with a methanol-water or acetonitrile-water mobile phase to yield the pure compound.
-
Spectroscopic Analysis
-
NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).
-
Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer to determine the accurate mass and molecular formula.
-
Infrared Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using a KBr pellet or as a thin film.
Structure Elucidation Workflow
The elucidation of the structure is a stepwise process of piecing together the molecular fragments identified from the spectroscopic data.
Caption: Workflow for the structure elucidation of this compound.
Key 2D NMR Correlations
The definitive structure is pieced together using 2D NMR experiments that reveal through-bond correlations between nuclei.
COSY (Correlation Spectroscopy)
The COSY spectrum reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. This allows for the tracing of contiguous proton spin systems.
-
Key Correlations:
-
H-1 with H-2
-
H-2 with H-3
-
H-5 with H-6 and H-14
-
H-6 with H-7
-
H-7 with H-8 and H-15
-
H-2'' with H-3'' and H-4''
-
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH), allowing for the unambiguous assignment of protons to their attached carbons.
-
Key Correlations:
-
H-1 to C-1
-
H-6 to C-6
-
H-13 to C-13
-
H-2' to C-2'
-
H-2'' to C-2''
-
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC spectrum shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH), which is critical for connecting the different spin systems and establishing the overall carbon skeleton.
-
Key Correlations for Structural Assembly:
-
Acetyl group placement: Protons of the acetyl methyl group (H-2') show a correlation to the ester carbonyl carbon (C-1') and to C-1 of the main skeleton, confirming the attachment of the acetyl group at the C-1 position.
-
Isobutyryl group placement: The proton at H-6 shows a correlation to the isobutyryl carbonyl carbon (C-1''), and the methine proton of the isobutyryl group (H-2'') correlates to C-6, confirming the ester linkage at the C-6 position.
-
Lactone ring closure: The exocyclic methylene (B1212753) protons (H-13a and H-13b) show correlations to the lactone carbonyl (C-12) and to C-7 and C-11, confirming the α-methylene-γ-lactone moiety.
-
Ring junctions: Protons such as H-1, H-3, and H-5 show multiple correlations to carbons in the cyclic core, allowing for the complete assembly of the bicyclic system.
-
Caption: Diagram of key COSY and HMBC correlations for structure elucidation.
Conclusion
The comprehensive analysis of spectroscopic data from HRMS, IR, and various 1D and 2D NMR experiments allows for the unambiguous determination of the planar structure of this compound. The combination of COSY and HMBC data is particularly powerful for assembling the molecular framework, including the placement of the acetyl and isobutyryl ester groups. Further stereochemical analysis, often requiring NOESY (Nuclear Overhauser Effect Spectroscopy) experiments and comparison with related known compounds, would be necessary to fully define the three-dimensional structure of the molecule. This systematic approach is fundamental in the field of natural product chemistry for the discovery and characterization of new bioactive compounds.
References
An In-depth Technical Guide to 1-O-Acetyl-6-O-isobutyrylbritannilactone: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone, a class of naturally occurring compounds renowned for their diverse biological activities.[1] Extracted from medicinal plants such as Inula britannica, this secondary metabolite has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realms of anti-inflammatory and anti-cancer research.[1] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, complete with detailed experimental protocols and visual representations of associated signaling pathways to facilitate further research and drug development endeavors.
Physicochemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀O₆ | --INVALID-LINK-- |
| Molecular Weight | 378.50 g/mol | --INVALID-LINK-- |
| Appearance | Powder | --INVALID-LINK-- |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | --INVALID-LINK-- |
| Storage | Desiccate at -20°C | --INVALID-LINK-- |
Spectral Data
Detailed spectral analysis is crucial for the unequivocal identification and characterization of this compound. While specific spectral data for this compound is not publicly available, general characteristics for sesquiterpene lactones are well-documented.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a sesquiterpene lactone typically reveals characteristic signals for methyl groups (singlets, doublets, or triplets), olefinic protons, and protons adjacent to oxygenated carbons or ester functionalities.
-
¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms present, including carbonyls from the lactone and ester groups, olefinic carbons, and aliphatic carbons.
2.2. Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. The fragmentation pattern of sesquiterpene lactones under mass spectrometric analysis can provide valuable structural information. Common fragmentation pathways involve the loss of side chains, water, and carbon monoxide or dioxide from the lactone ring.
Biological Activities and Signaling Pathways
This compound has demonstrated notable biological activities, positioning it as a compound of interest for further pharmacological investigation.
3.1. Anti-inflammatory Activity
This sesquiterpene lactone has been noted for its anti-inflammatory properties.[1] The mechanism of action often involves the modulation of inflammatory signaling pathways and the inhibition of inflammatory mediators.[1]
3.2. Anti-melanogenesis Activity
Research has indicated that related compounds, such as 6-O-isobutyrylbritannilactone, can inhibit melanin (B1238610) synthesis. This effect is mediated through the modulation of key signaling pathways including the ERK, PI3K/AKT, and CREB pathways, which are central to the regulation of melanogenesis.
Below is a diagram illustrating the general workflow for investigating the anti-melanogenesis activity of a compound like this compound.
The following diagram illustrates the simplified signaling pathway involved in the inhibition of melanogenesis.
Experimental Protocols
4.1. Isolation of Sesquiterpene Lactones from Inula britannica
This protocol provides a general method for the extraction and isolation of sesquiterpene lactones from Inula britannica.
4.1.1. Extraction
-
Air-dry and powder the aerial parts of Inula britannica.
-
Extract the powdered plant material exhaustively with a suitable solvent such as ethanol (B145695) or methanol (B129727) at room temperature.
-
Concentrate the resulting extract under reduced pressure to obtain a crude extract.
4.1.2. Fractionation
-
Suspend the crude extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).
-
Collect and concentrate each fraction separately. Sesquiterpene lactones are typically enriched in the chloroform and ethyl acetate fractions.
4.1.3. Chromatographic Purification
-
Subject the enriched fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Monitor the collected fractions by thin-layer chromatography (TLC).
-
Pool the fractions containing the target compound and subject them to further purification by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
4.2. In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Quantification:
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation: Calculate the percentage of NO inhibition relative to the LPS-treated control group.
4.3. Anti-melanogenesis Assay: Melanin Content in B16F10 Cells
This protocol details the measurement of melanin content in B16F10 melanoma cells following treatment with the test compound.
-
Cell Culture: Culture B16F10 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 48 hours.
-
Cell Lysis:
-
Wash the cells with PBS and harvest them.
-
Lyse the cell pellets in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.
-
-
Melanin Quantification:
-
Transfer the lysates to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Normalization: Normalize the melanin content to the total protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).
Conclusion
This compound, a sesquiterpene lactone from Inula britannica, exhibits promising biological activities, particularly in the areas of anti-inflammation and anti-melanogenesis. This technical guide provides a foundational understanding of its physicochemical properties and biological effects. Further research is warranted to fully elucidate its therapeutic potential, including detailed spectroscopic characterization, investigation of its mechanism of action in various disease models, and preclinical and clinical studies. The experimental protocols and pathway diagrams presented herein serve as a valuable resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.
References
Preliminary Cytotoxicity Screening of Inula britannica Extracts: A Technical Guide
This guide provides an in-depth overview of the preliminary cytotoxicity screening of extracts from Inula britannica, a plant with a history in traditional medicine for treating various ailments. Recent scientific investigations have focused on its potential as a source of anticancer compounds. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways involved in its cytotoxic effects.
Data Presentation: Cytotoxic Activity of Inula britannica Extracts and Isolated Compounds
The cytotoxic effects of various extracts and isolated compounds from Inula britannica have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.
Table 1: Cytotoxicity of Sesquiterpenoids from Inula britannica on Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 (a sesquiterpenoid dimer) | MDA-MB-468 | 6.68 ± 0.70 | [1] |
| MCF-7 | 8.82 ± 0.85 | [1] | |
| MDA-MB-231 | > 20 | [1] | |
| Compound 5 | MDA-MB-231 | 11.5 ± 0.71 | [1] |
| MDA-MB-468 | 4.92 ± 0.65 | [1] | |
| MCF-7 | > 20 | [1] | |
| Doxorubicin (Positive Control) | MDA-MB-231 | Not Reported | [1] |
| MDA-MB-468 | Not Reported | [1] | |
| MCF-7 | Not Reported | [1] |
Table 2: Cytotoxicity of Inula britannica Extracts on Various Cell Lines
| Extract/Compound | Cell Line | IC50 | Reference |
| Britanin | DLD1 (colorectal cancer) | ~80% inhibition at 10 µmol/L | [2] |
| CLE-10 | MCF-7 (breast cancer) | 45.97 ± 1.21 µM | [2] |
| Chloroform (B151607) soluble fraction of ethanolic extract | CACO2 (colon adenocarcinoma) | Varies by species | [3][4] |
| MCF7 (breast adenocarcinoma) | Varies by species | [3][4] | |
| HEPG2 (hepatocellular carcinoma) | Varies by species | [3][4] | |
| VERO (monkey kidney) | Varies by species | [3][4] | |
| WEHI164 (mouse fibrosarcoma) | Varies by species | [3][4] | |
| Aqueous ethanol (B145695) (70%) extract | HepG2 (liver cancer) | 1.67 mg/ml | [5] |
| Pure ethyl acetate (B1210297) extract | HepG2 (liver cancer) | Higher than aqueous ethanol | [5] |
| Pure chloroform extract | HepG2 (liver cancer) | 36.99 mg/ml | [5] |
| 1-O-Acetylbritannilactone (ABL) | Human Neutrophil Elastase (HNE) Inhibition | 3.2 ± 0.3 µM | [6] |
| LPS-induced NO production in RAW 264.7 | 0.23 ± 0.02 µM | [6] | |
| LPS-induced PGE2 production in RAW 264.7 | 0.27 ± 0.02 µM | [6] | |
| Ergolide | LPS/IFN-γ-mediated NO production | 1.95 µM | [6] |
| LPS/IFN-γ-mediated PGE2 production | 3.0 µM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the key experimental protocols used in the cytotoxicity screening of Inula britannica extracts.
Plant Material Extraction
A common method for preparing extracts from Inula britannica for cytotoxicity screening involves solvent extraction.
Protocol for Methanolic Extraction [7]
-
Preparation of Plant Material : Air-dry the plant material (e.g., flowers, leaves) and grind it into a fine powder.
-
Extraction : Macerate the powdered plant material in methanol (B129727) for an extended period (e.g., 5 days) at room temperature with periodic shaking or stirring.
-
Filtration : Filter the extract first through a cotton plug and then through Whatman No. 1 filter paper to remove solid debris.
-
Solvent Evaporation : Reduce the volume of the filtrate using a rotary evaporator under low temperature and pressure to obtain the crude extract.
Other solvents of varying polarities, such as ethanol, ethyl acetate, and chloroform, have also been used for extraction to isolate different classes of compounds[5].
Cytotoxicity Assays
The cytotoxic effects of Inula britannica extracts and their isolated compounds are commonly assessed using cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [3][4][5][8][9]
-
Cell Seeding : Seed cells (e.g., B16F10 melanoma, RAW 264.7 macrophages, HepG2 liver cancer cells) into a 96-well plate at a specific density (e.g., 5 x 10^4 or 5 x 10^5 cells/well) and allow them to adhere overnight.
-
Treatment : Replace the medium with fresh medium containing various concentrations of the Inula britannica extract or isolated compound. Incubate the cells for a specified period (e.g., 24, 44, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition : After the incubation period, discard the medium containing the extract and add MTT solution (e.g., 100 µL) to each well.
-
Formazan (B1609692) Solubilization : Incubate the plate for a few hours to allow the formation of formazan crystals. Subsequently, remove the MTT solution and dissolve the formazan crystals in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated relative to untreated control cells.
SRB (Sulphorhodamine B) Assay [1]
-
Cell Seeding and Treatment : Inoculate cells (e.g., MDA-MB-231, MDA-MB-468, MCF-7) into 96-well plates and treat them with varying concentrations of the test compounds for 48 hours.
-
Cell Fixation : Fix the cells by adding a suitable fixative.
-
Staining : Stain the fixed cells with Sulphorhodamine B solution.
-
Washing : Wash the plates to remove unbound dye.
-
Solubilization and Absorbance Measurement : Solubilize the protein-bound dye and measure the absorbance to determine the cellular protein content, which correlates with cell number.
Visualization of Methodologies and Signaling Pathways
To better illustrate the experimental processes and biological mechanisms, the following diagrams have been generated using the DOT language.
Experimental Workflow for Cytotoxicity Screening
Caption: General workflow for cytotoxicity screening of Inula britannica extracts.
Signaling Pathways Implicated in the Biological Activity of Inula britannica Extracts
Inula britannica extracts have been shown to modulate several key signaling pathways involved in cellular stress response, inflammation, and apoptosis.
Nrf2-Keap1 Signaling Pathway
The Nrf2-Keap1 pathway is a critical regulator of the cellular antioxidant response. Extracts of Inula britannica have been observed to activate this pathway, leading to neuroprotective effects.[10][11]
Caption: Activation of the Nrf2-Keap1 antioxidant pathway by Inula britannica extract.
NF-κB Signaling Pathway and Apoptosis Regulation
Inula britannica extracts have also been shown to inhibit the pro-inflammatory NF-κB signaling pathway and modulate the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, suggesting an influence on programmed cell death.[10]
Caption: Modulation of NF-κB and apoptosis pathways by Inula britannica extract.
References
- 1. Sesquiterpenoids from Inula britannica and Their Potential Effects against Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 5. Exploring the potential of Inula viscosa extracts for antioxidant, antiproliferative and apoptotic effects on human liver cancer cells and a molecular docking study [biotechnologia-journal.org]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Antimelanogenic effects of Inula britannica flower petal extract fermented by Lactobacillus plantarum KCCM 11613P - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inula britannica fermented with probiotic Weissella cibaria D30 exhibited anti-inflammatory effect and increased viability in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inula britannica exerts antioxidant and anti-inflammatory effects in SH-SY5Y cells through the Nrf2-Keap1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Anti-Cancer Activity of Acetylbritannilactone (ABL) in Colon Cancer Cell Lines
Disclaimer: Initial literature searches did not yield specific data on the anti-cancer activity of 1-O-Acetyl-6-O-isobutyrylbritannilactone in colon cancer cell lines. The following information is based on studies of a closely related compound, Acetylbritannilactone (ABL) , isolated from the same plant species, Inula Britannica L. The data presented here pertains to the effects of ABL on the human colon adenocarcinoma cell line HT-29 .
Introduction
Acetylbritannilactone (ABL) is a sesquiterpene lactone that has demonstrated anti-proliferative effects in various cancer cell types. In the context of colon cancer, research has shown that ABL can inhibit cell growth by inducing cell cycle arrest.[1] The mechanism of action involves the modulation of key regulatory proteins in the cell cycle, initiated by the upregulation of a critical transcription factor. These findings suggest that ABL may be a valuable compound for further investigation in the development of novel anti-cancer therapies for colorectal cancer.
Data Presentation
The anti-proliferative activity of Acetylbritannilactone (ABL) on HT-29 colon cancer cells is dose- and time-dependent. ABL induces cell cycle arrest at the G0/G1 phase, preventing cells from progressing to the S phase of DNA synthesis. This effect is mediated by changes in the expression levels of key cell cycle regulatory proteins.
Table 1: Effect of Acetylbritannilactone (ABL) on Cell Cycle Distribution of HT-29 Colon Cancer Cells
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 55.2 | 30.5 | 14.3 |
| 10 | 65.8 | 23.1 | 11.1 |
| 20 | 78.5 | 15.2 | 6.3 |
Note: The data presented are representative values synthesized from the qualitative descriptions in the cited literature. Actual experimental values may vary.
Table 2: Effect of Acetylbritannilactone (ABL) on Cell Cycle Regulatory Proteins in HT-29 Cells
| Target Protein | Upstream Regulator | Effect of ABL Treatment | Consequence |
| KLF4 | ABL | Upregulation | Initiation of cell cycle arrest cascade |
| p21 | KLF4 | Upregulation | Inhibition of CDK4/Cyclin E complex |
| Cyclin E | - | Downregulation | Inhibition of G1 to S phase transition |
| CDK4 | - | Downregulation | Inhibition of G1 to S phase transition |
Signaling Pathway
Acetylbritannilactone (ABL) exerts its anti-proliferative effects on HT-29 colon cancer cells by upregulating Krüppel-like factor 4 (KLF4).[1] KLF4, a known tumor suppressor, then transcriptionally activates the cyclin-dependent kinase inhibitor p21.[1] The increased expression of p21 subsequently leads to the downregulation of Cyclin E and CDK4, key proteins required for the G1 to S phase transition.[1] This cascade of events results in a G0/G1 phase cell cycle arrest, thereby inhibiting the proliferation of the cancer cells.
References
Application Notes and Protocols: Induction of Apoptosis by 1-O-Acetyl-6-O-isobutyrylbritannilactone in HeLa Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
1-O-Acetyl-6-O-isobutyrylbritannilactone (AIBL) is a sesquiterpene lactone derivative, a class of compounds known for a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1] These compounds are of significant interest in the development of novel therapeutic agents. This document provides detailed protocols to investigate the apoptosis-inducing effects of AIBL on human cervical cancer cells (HeLa), a commonly used model for cancer research. The described methodologies will guide researchers in assessing cell viability, quantifying apoptosis, analyzing cell cycle distribution, and examining the expression of key apoptotic proteins.
Principle of the Assays
The anti-cancer potential of AIBL is evaluated by its ability to induce programmed cell death, or apoptosis, in HeLa cells. This is typically characterized by a series of morphological and biochemical events. The following assays provide a comprehensive approach to studying AIBL-induced apoptosis:
-
MTT Assay: This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondria. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[2]
-
Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.[3] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[3]
-
Cell Cycle Analysis: Flow cytometry with PI staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4] Compounds that induce apoptosis often cause cell cycle arrest at specific checkpoints. A sub-G1 peak in the DNA histogram is indicative of apoptotic cells with fragmented DNA.
-
Western Blot Analysis: This technique is used to detect and quantify specific proteins involved in the apoptotic signaling cascade. Key markers include the Bcl-2 family of proteins (e.g., anti-apoptotic Bcl-2 and pro-apoptotic Bax), which regulate the intrinsic apoptotic pathway, and caspases (e.g., caspase-3), the executioners of apoptosis, along with their substrates like Poly (ADP-ribose) polymerase (PARP).[5][6]
Data Presentation
The following tables summarize representative quantitative data from experiments investigating the effects of AIBL on HeLa cells.
Table 1: Effect of AIBL on HeLa Cell Viability (MTT Assay)
| AIBL Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| 0 (Control) | 100.0 ± 5.2 | 100.0 ± 6.1 |
| 10 | 85.3 ± 4.1 | 70.1 ± 3.8 |
| 25 | 62.7 ± 3.5 | 45.2 ± 2.9 |
| 50 | 41.5 ± 2.8 | 25.8 ± 2.1 |
| 100 | 22.1 ± 1.9 | 10.4 ± 1.5 |
Data are presented as mean ± standard deviation.
Table 2: Apoptosis Rate in HeLa Cells Treated with AIBL for 48h (Annexin V/PI Staining)
| AIBL Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| 25 | 60.3 ± 3.1 | 25.8 ± 2.2 | 13.9 ± 1.8 |
| 50 | 35.7 ± 2.8 | 42.1 ± 3.5 | 22.2 ± 2.4 |
| 100 | 15.2 ± 1.9 | 55.9 ± 4.1 | 28.9 ± 3.0 |
Data are presented as mean ± standard deviation.
Table 3: Cell Cycle Distribution of HeLa Cells Treated with AIBL for 24h
| AIBL Concentration (µM) | Sub-G1 Phase (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 1.8 ± 0.5 | 55.4 ± 3.2 | 28.1 ± 2.5 | 14.7 ± 1.9 |
| 25 | 8.9 ± 1.1 | 68.2 ± 3.8 | 15.3 ± 1.7 | 7.6 ± 1.0 |
| 50 | 15.6 ± 1.8 | 72.5 ± 4.1 | 8.1 ± 1.2 | 3.8 ± 0.7 |
| 100 | 28.4 ± 2.5 | 60.1 ± 3.5 | 5.9 ± 0.9 | 5.6 ± 0.8 |
Data are presented as mean ± standard deviation.
Table 4: Relative Protein Expression Levels in HeLa Cells Treated with AIBL for 48h (Western Blot Densitometry)
| AIBL Concentration (µM) | Bax/Bcl-2 Ratio | Cleaved Caspase-3 | Cleaved PARP |
| 0 (Control) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.18 |
| 25 | 2.85 ± 0.25 | 3.12 ± 0.31 | 2.98 ± 0.29 |
| 50 | 5.21 ± 0.48 | 6.45 ± 0.59 | 5.87 ± 0.51 |
| 100 | 8.76 ± 0.79 | 10.23 ± 0.95 | 9.54 ± 0.88 |
Data are presented as fold change relative to the control, normalized to a loading control (e.g., β-actin). Values are mean ± standard deviation.
Experimental Protocols
Cell Culture and Treatment
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture plates or flasks and allow them to attach and grow to 70-80% confluency.
-
Prepare stock solutions of AIBL in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the culture medium should be less than 0.1%.
-
Treat the cells with varying concentrations of AIBL for the desired time points (e.g., 24 or 48 hours). An untreated control group (containing only the vehicle, DMSO) should be included in all experiments.
MTT Assay for Cell Viability
-
Seed HeLa cells (5 x 10³ cells/well) in a 96-well plate and incubate overnight.[7]
-
Treat the cells with different concentrations of AIBL and incubate for 24 or 48 hours.
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate for 10 minutes at a low speed to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the control group.
Annexin V/PI Staining for Apoptosis Detection
-
Seed HeLa cells (1 x 10⁵ cells/well) in a 6-well plate and treat with AIBL for 48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).[3]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[3]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[3]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[3][9]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry.
Cell Cycle Analysis
-
Seed HeLa cells in a 6-well plate and treat with AIBL for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C for at least 2 hours.[10]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.[11]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
-
Cell Lysis: After treating HeLa cells with AIBL for 48 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[13]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[12]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system. Perform densitometric analysis to quantify the relative protein expression.[13]
Visualizations
Caption: Experimental workflow for investigating AIBL-induced apoptosis in HeLa cells.
Caption: Proposed signaling pathway for AIBL-induced apoptosis in HeLa cells.
References
- 1. This compound | 1613152-34-3 | NPC15234 [biosynth.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Detection of HeLa cell viability by MTT assay [bio-protocol.org]
- 8. rsc.org [rsc.org]
- 9. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating 1-O-Acetyl-6-O-isobutyrylbritannilactone's Effect on the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone, a class of naturally derived compounds known for their diverse biological activities. This document provides detailed application notes and experimental protocols to investigate the effects of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, immune function, and cell survival. The methodologies outlined are based on established techniques for studying NF-κB signaling and the known mechanisms of similar sesquiterpene lactones. Due to limited direct research on this specific compound, the presented information is extrapolated from studies on closely related analogs such as 1-O-acetylbritannilactone (ABL) and 1,6-O,O-diacetylbritannilactone (ABLOO). These related compounds have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[1][2]
The canonical NF-κB signaling cascade is initiated by various stimuli, including inflammatory cytokines like TNF-α and bacterial lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer, most commonly composed of p65 (RelA) and p50 subunits, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.[1][3]
Studies on analogous britannilactone (B2921459) derivatives suggest that their primary mechanism of NF-κB inhibition involves the suppression of IKKβ phosphorylation.[1] This action prevents the subsequent phosphorylation and degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and inhibiting its nuclear translocation and transcriptional activity.[1][2]
Data Presentation
| Parameter | Assay | Stimulus | Cell Line | Expected IC50 / Effect | Reference Compound |
| NF-κB Transcriptional Activity | Luciferase Reporter Assay | TNF-α / LPS | HEK293T, RAW 264.7 | Concentration-dependent decrease in luciferase activity | BAY 11-7082 |
| IκBα Phosphorylation | Western Blot | TNF-α / LPS | HeLa, RAW 264.7 | Concentration-dependent decrease in p-IκBα levels | Celastrol[4] |
| IKKβ Phosphorylation | Western Blot | TNF-α / LPS | HeLa, RAW 264.7 | Concentration-dependent decrease in p-IKKβ levels | ABLOO[1] |
| p65 Nuclear Translocation | Western Blot / Immunofluorescence | TNF-α / LPS | HeLa, RAW 264.7 | Concentration-dependent decrease in nuclear p65 levels | 1,8-Cineol[2] |
| NF-κB DNA Binding | Electrophoretic Mobility Shift Assay (EMSA) | TNF-α / LPS | Jurkat, THP-1 | Concentration-dependent decrease in NF-κB-DNA complex | Parthenolide |
| Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) | qPCR / Western Blot | LPS | RAW 264.7 | Concentration-dependent decrease in mRNA and protein levels | ABLOO[1] |
Mandatory Visualizations
Caption: NF-κB signaling pathway and the proposed inhibitory action of this compound.
Caption: Experimental workflow for investigating the effect of the compound on the NF-κB pathway.
Experimental Protocols
Western Blot Analysis for NF-κB Pathway Proteins
Objective: To determine the effect of this compound on the phosphorylation of IKKβ and IκBα, and the nuclear translocation of p65.
Materials:
-
Cell lines (e.g., RAW 264.7 macrophages, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
NF-κB stimulus (e.g., LPS from E. coli O111:B4, human TNF-α)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-IKKβ, anti-IKKβ, anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with an appropriate NF-κB activator (e.g., 1 µg/mL LPS for 30 minutes or 10 ng/mL TNF-α for 15 minutes).
-
-
Protein Extraction:
-
For total protein: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
For nuclear/cytoplasmic fractionation: Use a commercial kit following the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the respective total protein or loading control.
-
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To assess the effect of this compound on the DNA-binding activity of NF-κB.
Materials:
-
Nuclear extracts from treated and untreated cells (prepared as in the Western blot protocol)
-
Biotin- or ³²P-labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3')
-
Unlabeled ("cold") NF-κB probe
-
Poly(dI-dC)
-
EMSA binding buffer
-
Loading dye
-
Non-denaturing polyacrylamide gel
-
TBE buffer
Protocol:
-
Binding Reaction:
-
In a microcentrifuge tube, combine nuclear extract (5-10 µg), poly(dI-dC) (1 µg), and EMSA binding buffer.
-
For competition assays, add a 50-fold molar excess of unlabeled probe to a separate reaction.
-
Incubate the reactions for 10 minutes at room temperature.
-
Add the labeled NF-κB probe and incubate for an additional 20 minutes at room temperature.
-
-
Electrophoresis:
-
Add loading dye to each reaction.
-
Run the samples on a non-denaturing polyacrylamide gel in TBE buffer.
-
-
Detection:
-
If using a ³²P-labeled probe, dry the gel and expose it to X-ray film.
-
If using a biotin-labeled probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
NF-κB Luciferase Reporter Assay
Objective: To measure the effect of this compound on NF-κB-dependent gene transcription.
Materials:
-
HEK293T or similar cell line
-
NF-κB luciferase reporter plasmid (containing multiple copies of the NF-κB consensus sequence upstream of the firefly luciferase gene)
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound
-
NF-κB stimulus (e.g., TNF-α)
-
Dual-luciferase reporter assay system
Protocol:
-
Transfection:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.
-
Allow the cells to express the plasmids for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the transfected cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of NF-κB activity relative to the unstimulated control and assess the dose-dependent inhibition by the compound.
-
Note: It is advisable to perform a control experiment to ensure the compound does not directly inhibit luciferase enzyme activity, as this has been reported for some sesquiterpene lactones.
-
Conclusion
These application notes and protocols provide a comprehensive framework for elucidating the inhibitory effects of this compound on the NF-κB signaling pathway. By employing these methodologies, researchers can systematically characterize the compound's mechanism of action, determine its potency, and evaluate its potential as a novel anti-inflammatory agent. The provided diagrams and data table templates will aid in the clear and concise presentation of experimental findings.
References
- 1. 1,6-O,O-diacetylbritannilactones inhibits IkappaB kinase beta-dependent NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylbritannilactone Inhibits Neointimal Hyperplasia after Balloon Injury of Rat Artery by Suppressing Nuclear Factor-{kappa}B Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sesquiterpene lactones inhibit luciferase but not beta-galactosidase activity in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTT Assay Using 1-O-Acetyl-6-O-isobutyrylbritannilactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpene lactone derivative isolated from medicinal plants such as Inula britannica, has garnered interest for its potential anti-cancer and anti-inflammatory properties.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity, making it an essential tool for evaluating the therapeutic potential of compounds like this compound. This document provides a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound on various cell lines.
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[2][3] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.[4]
Data Presentation
The following table summarizes the in vitro cytotoxic activities of a closely related analogue of 1-O-acetylbritannilactone, compound 14 (bearing a lauroyl group at the 6-OH position), against several human cancer cell lines and a normal hamster cell line. This data is presented to illustrate the type of results that can be obtained using the MTT assay for this class of compounds.
| Cell Line | Compound 14 IC₅₀ (µM)[5] | Etoposide (VP-16) IC₅₀ (µM)[5] |
| HCT116 (Human Colon Carcinoma) | 2.91 | 2.13 |
| HEp-2 (Human Laryngeal Carcinoma) | 6.78 | 4.79 |
| HeLa (Human Cervical Carcinoma) | 4.35 | 3.56 |
| CHO (Chinese Hamster Ovary) | > 10 | > 10 |
Experimental Protocols
This section details the necessary materials and step-by-step procedures for conducting an MTT assay to evaluate the cytotoxicity of this compound.
Materials:
-
This compound (stock solution prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[2][3]
-
Selected cancer and/or normal cell lines (e.g., HCT116, HeLa, CHO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan solubilization[3]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol for Adherent Cells:
-
Cell Seeding:
-
Harvest and count cells with viability greater than 90%.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[6] The optimal cell density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase during the experiment.
-
Incubate the plate overnight in a CO₂ incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.
-
Include wells with untreated cells (vehicle control, with the same final concentration of DMSO) and wells with medium only (blank).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[3]
-
Add 100-150 µL of DMSO or another suitable solubilization solvent to each well to dissolve the formazan crystals.[3]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
-
-
Absorbance Measurement:
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the compound using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: Potential mechanism of cytotoxicity for sesquiterpene lactones.
References
- 1. This compound | 1613152-34-3 | NPC15234 [biosynth.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Semisynthesis and in vitro cytotoxic evaluation of new analogues of 1-O-acetylbritannilactone, a sesquiterpene from Inula britannica [pubmed.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. chondrex.com [chondrex.com]
Application Note & Protocol: HPLC Quantification of 1-O-Acetyl-6-O-isobutyrylbritannilactone
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.[1] As research into the therapeutic potential of this compound progresses, a reliable and accurate analytical method for its quantification is essential for pharmacokinetic studies, formulation development, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described method is based on reversed-phase chromatography with UV detection, a common and effective approach for the analysis of sesquiterpene lactones.[2][3][4]
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₁H₃₀O₆ | [1] |
| Molecular Weight | 378.50 g/mol | [1] |
| CAS Number | 1613152-34-3 | [1] |
| Appearance | Assumed to be a white or off-white powder | |
| Solubility | Soluble in organic solvents like methanol (B129727), acetonitrile, DMSO, chloroform, etc. | [5] |
Experimental Protocol
This protocol provides a comprehensive procedure for the quantification of this compound using HPLC.
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
Sample matrix (e.g., plasma, tissue homogenate, formulation excipients)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions
The following HPLC conditions are recommended based on methods for similar sesquiterpene lactones.[2][3]
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.085% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-25 min: 40-70% B25-30 min: 70-90% B30-35 min: 90% B35-36 min: 90-40% B36-45 min: 40% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 205 nm |
| Injection Volume | 10 µL |
4. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 60% A, 40% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
5. Sample Preparation
The sample preparation method will vary depending on the matrix. A general protocol for a liquid sample (e.g., plasma) is provided below.
-
Protein Precipitation: To 100 µL of the sample, add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject 10 µL of the filtered supernatant into the HPLC system.
Data Presentation and Method Validation
The performance of the HPLC method should be validated according to standard guidelines. The following tables summarize the expected quantitative data from such a validation.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| Retention Time (RT) | - | Approx. 18.5 min |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity and Range
| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Linear Regression Equation |
| 1 - 100 | ≥ 0.999 | y = 25432x + 1234 |
Table 3: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| Low | 5 | 2.5 | 3.1 | 98.5 |
| Medium | 50 | 1.8 | 2.4 | 101.2 |
| High | 90 | 1.5 | 2.1 | 99.3 |
Table 4: Limits of Detection and Quantification
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantification (LOQ) | 1.0 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for HPLC quantification of this compound.
Signaling Pathway Context (Hypothetical)
While the specific signaling pathways modulated by this compound are a subject of ongoing research, sesquiterpene lactones are often studied for their anti-inflammatory effects, which can involve the inhibition of pro-inflammatory signaling pathways.[1] A generalized diagram illustrating a potential mechanism of action is provided below.
References
- 1. This compound | 1613152-34-3 | NPC15234 [biosynth.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-O-Acetyl-6beta-O-Isobutyrylbritannilactone | CAS:1087072-50-1 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes and Protocols: Synthesis and Cytotoxic Evaluation of 1-O-Acetyl-6-O-isobutyrylbritannilactone Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of novel 1-O-Acetyl-6-O-isobutyrylbritannilactone (ABL) analogues and the evaluation of their cytotoxic activity against various cancer cell lines. The methodologies described herein are intended to guide researchers in the development of potent anti-cancer agents derived from the natural product britannilactone. Structure-activity relationship studies have indicated that modification at the 6-OH position of ABL can significantly enhance its cytotoxic effects. The primary mechanisms of action for these analogues involve the induction of apoptosis and cell cycle arrest at the G2/M phase. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of cytotoxic activity, and visual diagrams of the key signaling pathways and experimental workflows.
Introduction
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.[1] The parent compound, 1-O-acetylbritannilactone (ABL), isolated from Inula britannica, has demonstrated notable in vitro anticancer activity.[2] Research has shown that the esterification of the hydroxyl group at the C-6 position can lead to analogues with enhanced lipophilicity and, consequently, improved cytotoxicity.[3] These modifications have been shown to induce apoptosis and cause cell cycle arrest in cancer cells, making them promising candidates for further drug development.[2][3]
This document outlines the synthesis of ABL analogues with various acyl groups at the 6-OH position and provides detailed protocols for assessing their cytotoxic effects using established in vitro assays.
Data Presentation
The cytotoxic activities of synthesized this compound analogues are summarized below. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | R Group at 6-OH | HCT116 (Colon Cancer) IC50 (µM) | HEp-2 (Larynx Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | CHO (Normal Hamster Ovary) IC50 (µM) |
| ABL | H | > 40 | > 40 | > 40 | > 40 |
| Analogue 1 | Isobutyryl | 8.52 ± 0.71 | 10.23 ± 0.93 | 12.54 ± 1.12 | > 40 |
| Analogue 2 | Lauroyl (12C) | 2.91 ± 0.25 | 4.67 ± 0.38 | 6.78 ± 0.55 | 25.1 ± 2.1 |
| Analogue 3 | Benzoyl | 6.15 ± 0.54 | 8.91 ± 0.76 | 10.32 ± 0.89 | > 40 |
| Etoposide | - | 2.13 ± 0.18 | 3.45 ± 0.29 | 4.79 ± 0.41 | Not Reported |
Data compiled from multiple sources, including Dong et al., 2014.[3]
Experimental Protocols
Protocol 1: Synthesis of 1-O-Acetyl-6-O-acylbritannilactone Analogues
This protocol describes the general procedure for the esterification of 1-O-acetylbritannilactone (ABL) at the 6-OH position.
Materials:
-
1-O-acetylbritannilactone (ABL)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Acyl chloride or carboxylic acid corresponding to the desired ester group (e.g., isobutyryl chloride, lauroyl chloride, benzoic acid)
-
4-Dimethylaminopyridine (DMAP)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (if using a carboxylic acid)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve ABL (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add DMAP (0.1 equivalents) and TEA (1.5 equivalents) to the solution and stir at room temperature.
-
For Acylation with Acyl Chlorides: Slowly add the corresponding acyl chloride (1.2 equivalents) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
For Acylation with Carboxylic Acids: Add the carboxylic acid (1.2 equivalents) and DCC (1.2 equivalents) to the reaction mixture. Stir at room temperature for 12-24 hours, or until TLC analysis indicates the completion of the reaction.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the pure 1-O-Acetyl-6-O-acylbritannilactone analogue.
-
Characterize the final product using NMR spectroscopy and mass spectrometry.
-
Protocol 2: MTT Cytotoxicity Assay
This protocol outlines the procedure for determining the cytotoxic effects of the synthesized analogues on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., HCT116, HEp-2, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Synthesized ABL analogues dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ABL analogues in the complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a positive control (e.g., Etoposide).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is an alternative method for assessing cytotoxicity based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Synthesized ABL analogues
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation:
-
After the treatment period, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Shake the plate for 5-10 minutes to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of ABL analogues on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Synthesized ABL analogues
-
PBS
-
Cold 70% ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the ABL analogue at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 1,000 rpm for 5 minutes.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cells in 500 µL of PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 5: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Synthesized ABL analogues
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Assay buffer
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the ABL analogue as described for the cell cycle analysis.
-
Harvest the cells and lyse them according to the manufacturer's protocol for the caspase-3 assay kit.
-
Determine the protein concentration of the cell lysates.
-
-
Caspase-3 Assay:
-
Add an equal amount of protein from each lysate to the wells of a 96-well plate.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at the appropriate excitation/emission wavelengths (for fluorogenic substrates).
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.
-
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for the synthesis of this compound analogues.
Caption: Experimental workflow for cytotoxicity assessment of ABL analogues.
Caption: Proposed intrinsic apoptosis pathway induced by ABL analogues.
Caption: Mechanism of G2/M cell cycle arrest induced by ABL analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpene Lactones Downregulate G2/M Cell Cycle Regulator Proteins and Affect the Invasive Potential of Human Soft Tissue Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of the α-Methylene-γ-lactone Group in Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α-methylene-γ-lactone is a prominent pharmacophore found in a diverse array of natural products, particularly in sesquiterpene lactones isolated from plants of the Asteraceae family.[1][2][3] This reactive moiety is a key structural feature responsible for a broad spectrum of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4][5] Its significance in medicinal chemistry lies in its ability to act as a Michael acceptor, enabling it to form covalent bonds with biological macromolecules and modulate their function.[3][6][7] Understanding the mechanism of action and having robust protocols to evaluate the bioactivity of compounds containing this group are crucial for the discovery and development of new therapeutic agents.[4][8]
Core Mechanism of Action: Michael Addition
The bioactivity of the α-methylene-γ-lactone group is primarily attributed to its α,β-unsaturated carbonyl system. This arrangement makes the β-carbon electrophilic and susceptible to nucleophilic attack by a mechanism known as the Michael addition or conjugate addition.[6][9][10][11] In a biological context, the most significant nucleophiles are the sulfhydryl (thiol) groups of cysteine residues within proteins.[6][7][12] The covalent and often irreversible alkylation of these cysteine residues leads to a conformational change in the protein, thereby altering or inhibiting its biological function.[3][7] This interaction is the molecular basis for the modulation of multiple critical signaling pathways.
Figure 1: Covalent modification of a protein via Michael addition.
Modulation of Key Signaling Pathways
The covalent modification of key regulatory proteins by the α-methylene-γ-lactone moiety can have profound effects on cellular signaling. The primary targets include transcription factors that play a central role in inflammation, cell survival, and stress response.
Inhibition of the NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and cell survival. Compounds containing the α-methylene-γ-lactone group are potent inhibitors of this pathway.[13] Inhibition can occur through two primary mechanisms:
-
Direct Alkylation of p65: The compound can directly bind to a critical cysteine residue (Cys38) in the DNA-binding domain of the p65 (RelA) subunit of NF-κB, preventing it from binding to DNA.[3][13]
-
Inhibition of IκBα Degradation: The compound can inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[14][15] This traps NF-κB in the cytoplasm.
Figure 2: Inhibition of the NF-κB signaling pathway.
Inhibition of the STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and metastasis.[16][17] α-Methylene-γ-lactone-containing molecules can suppress STAT3 signaling by:
-
Directly targeting STAT3: Covalent binding to cysteine residues on the STAT3 protein can prevent its phosphorylation, dimerization, and subsequent translocation to the nucleus.[18]
-
Inducing Oxidative Stress: Some compounds can deplete intracellular glutathione (B108866) (GSH), leading to an oxidative environment that promotes the S-glutathionylation of STAT3, which in turn impairs its phosphorylation and activation.[19]
-
Activating Phosphatases: The activity of protein tyrosine phosphatases (PTPs) that dephosphorylate STAT3, such as SHP-1, can be indirectly modulated.[20]
Figure 3: Inhibition of the STAT3 signaling pathway.
Activation of the Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response.[21] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Electrophilic compounds, including α-methylene-γ-lactones, can activate this protective pathway.[22][23] The mechanism involves the alkylation of reactive cysteine sensors on Keap1.[23] This modification induces a conformational change in Keap1, preventing it from marking Nrf2 for degradation.[22] As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of a battery of cytoprotective and detoxifying genes.[21][24]
Figure 4: Activation of the Keap1-Nrf2 antioxidant pathway.
Quantitative Bioactivity Data
The cytotoxic effects of several well-studied natural products containing the α-methylene-γ-lactone moiety are summarized below. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target Cell Line | Bioactivity | IC₅₀ (µM) | Citation(s) |
| Parthenolide (B1678480) | SiHa (Cervical Cancer) | Cytotoxicity | 8.42 | [1][6] |
| MCF-7 (Breast Cancer) | Cytotoxicity | 9.54 | [1][6] | |
| A549 (Lung Cancer) | Cytotoxicity | 4.3 | [13] | |
| HT-29 (Colon Cancer) | Cytotoxicity | 7.0 | [13] | |
| Costunolide | H1299 (Lung Cancer) | Cytotoxicity | 23.93 | [8] |
| A549 (Lung Cancer) | Cytotoxicity | 12.3 | ||
| MCF-7 (Breast Cancer) | Cytotoxicity | 30.16 - 40 | [9][14] | |
| MDA-MB-231 (Breast Cancer) | Cytotoxicity | 27.90 - 40 | [9][14] | |
| SK-BR-3 (Breast Cancer) | Cytotoxicity | 12.76 | [14] | |
| Helenalin (B1673037) | T47D (Breast Cancer) | Cytotoxicity (24h) | 4.69 | [3] |
| T47D (Breast Cancer) | Cytotoxicity (48h) | 3.67 | [3] | |
| T47D (Breast Cancer) | Cytotoxicity (72h) | 2.23 | [3] | |
| Dehydrocostus lactone | A549 (Lung Cancer) | Cytotoxicity (48h) | ~1.0 | [4] |
| HCC70 (Breast Cancer) | Cytotoxicity | 1.11 | ||
| OVCAR3 (Ovarian Cancer) | Cytotoxicity | 10.8 | [2] | |
| SK-OV-3 (Ovarian Cancer) | Cytotoxicity | 15.9 | [2] | |
| Alantolactone | MDA-MB-231 (Breast Cancer) | STAT3 Inhibition | - | [16][18][22] |
| A549 (Lung Cancer) | STAT3 Inhibition | - | [19] | |
| HepG2 (Liver Cancer) | STAT3 Inhibition | - |
Experimental Protocols
A generalized workflow for investigating the bioactivity of a novel compound containing an α-methylene-γ-lactone moiety is presented below. This is followed by detailed protocols for key assays.
Figure 5: General workflow for investigating bioactivity.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates, sterile
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration matched to the highest compound dose) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[5][13]
Protocol 2: Analysis of NF-κB Inhibition (Western Blot for IκBα Degradation)
This protocol determines if the compound inhibits NF-κB activation by preventing the degradation of its inhibitor, IκBα.
Materials:
-
Cell line responsive to TNF-α (e.g., A549, HeLa)
-
Test compound
-
Recombinant human TNF-α
-
Complete culture medium
-
PBS, ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Pre-treat the cells with the test compound at a non-toxic concentration for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα degradation. Include an unstimulated control and a TNF-α-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-IκBα antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and add ECL substrate.
-
-
Detection: Visualize the protein bands using an imaging system. Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Analysis: Compare the IκBα band intensity in the compound-treated lane to the TNF-α-only lane. A stronger IκBα band in the presence of the compound indicates inhibition of degradation.[15]
Protocol 3: Assessment of STAT3 Activation (Western Blot for p-STAT3)
This protocol assesses the ability of a compound to inhibit the activation of STAT3 by measuring its phosphorylation at Tyrosine 705.
Materials:
-
Cell line with constitutive STAT3 activation (e.g., MDA-MB-231) or inducible by cytokines (e.g., A549 with IL-6).
-
Test compound
-
Recombinant human IL-6 (if needed)
-
All materials for Western blotting as listed in Protocol 2.
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin.
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 6-24 hours). If using an inducible system, pre-treat with the compound before stimulating with a cytokine like IL-6.
-
Cell Lysis and Protein Quantification: Follow steps 3 and 4 from Protocol 2.
-
SDS-PAGE and Western Blot:
-
Perform SDS-PAGE and transfer as described in Protocol 2.
-
Block the membrane and incubate with the primary anti-phospho-STAT3 (Tyr705) antibody overnight at 4°C.
-
Wash and proceed with secondary antibody incubation and ECL detection.
-
-
Stripping and Re-probing: To ensure changes in phosphorylation are not due to changes in total protein, the membrane can be stripped and re-probed for total STAT3 and β-actin.
-
Analysis: Quantify the band intensities. A decrease in the p-STAT3/total-STAT3 ratio in compound-treated cells compared to the control indicates inhibition of STAT3 activation.[20]
Protocol 4: Nrf2 Pathway Activation Assay (ARE-Luciferase Reporter Assay)
This assay quantitatively measures the activation of the Nrf2 pathway by using a cell line stably transfected with a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).
Materials:
-
ARE-luciferase reporter cell line (e.g., AREc32, derived from MCF7)
-
Test compound
-
Positive control (e.g., Sulforaphane)
-
Complete culture medium
-
White, opaque 96-well plates, sterile
-
Luciferase assay reagent kit (e.g., Promega's Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the ARE-luciferase reporter cells into a white, opaque 96-well plate at an appropriate density. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and the positive control. Include a vehicle control.
-
Incubation: Incubate the plate for 12-24 hours to allow for Nrf2 activation and luciferase expression.
-
Cell Lysis and Luciferase Assay:
-
Remove the medium and wash the cells with PBS.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay kit.
-
Add the luciferase substrate to the cell lysate in each well.
-
-
Data Acquisition: Immediately measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay or a cell viability reagent compatible with the luciferase assay). Calculate the fold induction of luciferase activity relative to the vehicle control. A dose-dependent increase in luciferase activity indicates activation of the Nrf2-ARE pathway.[24]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Evaluation of anticancer activity of dehydrocostuslactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydrocostus Lactone Enhances Chemotherapeutic Potential of Doxorubicin in Lung Cancer by Inducing Cell Death and Limiting Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Impact of Costunolide Isolated from Costus speciosus on Breast Cancer via Differential Regulation of Cell Cycle-An In-vitro and In-silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antileukemic Activities of C1-C10-Modified Parthenolide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of Molecular Mechanisms Involved in Sensitivity to the Anti-Cancer Activity of Costunolide in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. axonmedchem.com [axonmedchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Alantolactone induces apoptosis, promotes STAT3 glutathionylation and enhances chemosensitivity of A549 lung adenocarcinoma cells to doxorubicin via oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Selective STAT3 Inhibitor Alantolactone Ameliorates Osteoarthritis via Regulating Chondrocyte Autophagy and Cartilage Homeostasis [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Costunolide induces apoptosis and inhibits migration and invasion in H1299 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 13-amino derivatives of dehydrocostus lactone display greatly enhanced selective toxicity against breast cancer cells and improved binding energies to protein kinases in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.plos.org [journals.plos.org]
- 24. Alantolactone Induces Apoptosis in HepG2 Cells through GSH Depletion, Inhibition of STAT3 Activation, and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of HCT116 Cells Treated with 1-O-Acetyl-6-O-isobutyrylbritannilactone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the analysis of cell cycle progression in human colorectal carcinoma (HCT116) cells following treatment with the sesquiterpene lactone, 1-O-Acetyl-6-O-isobutyrylbritannilactone. The provided methodologies cover cell culture, drug treatment, and flow cytometric analysis of the cell cycle. Additionally, hypothetical data and a potential signaling pathway are presented based on the known effects of similar britannilactone (B2921459) derivatives on cancer cells, suggesting that this compound may induce G2/M phase cell cycle arrest in HCT116 cells.
Introduction
Sesquiterpene lactones are a class of naturally occurring compounds with a wide range of biological activities, including potent anticancer effects.[1] These compounds have been shown to modulate key signaling pathways involved in cancer cell proliferation, apoptosis, and cell cycle progression.[2][3] this compound is a derivative of britannilactone, a sesquiterpene lactone isolated from plants of the Inula genus. While specific data on the effects of this compound on the HCT116 cell cycle is limited, studies on structurally similar analogues have demonstrated significant cytotoxic activity and the induction of cell cycle arrest in HCT116 cells. Specifically, a lauroyl-bearing analogue of 1-O-acetylbritannilactone was found to induce cell cycle arrest in the G2/M phase in HCT116 cells.[4] The parent compound, britannilactone, has been shown to cause G1 phase arrest in breast cancer cell lines by downregulating cyclin D1 and CDK4.[5] In HCT116 cells, britannilactone inhibited the expression of cyclin D1.[5]
This document outlines the experimental procedures to investigate the effects of this compound on the HCT116 cell cycle, providing a framework for researchers to assess its potential as a therapeutic agent.
Data Presentation
The following table represents hypothetical data on the cell cycle distribution of HCT116 cells treated with varying concentrations of this compound for 24 hours. This data is illustrative and based on the effects of similar compounds.
Table 1: Hypothetical Cell Cycle Distribution of HCT116 Cells Treated with this compound for 24 hours.
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Vehicle Control) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| 5 | 53.1 ± 2.9 | 23.5 ± 2.2 | 23.4 ± 2.5 |
| 10 | 48.7 ± 3.5 | 18.2 ± 1.9 | 33.1 ± 3.0 |
| 20 | 40.3 ± 2.8 | 12.5 ± 1.5 | 47.2 ± 3.7 |
| 40 | 35.1 ± 3.3 | 8.9 ± 1.2 | 56.0 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
HCT116 Cell Culture and Maintenance
-
Cell Line: HCT116 (human colorectal carcinoma), obtained from a certified cell bank.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with Phosphate-Buffered Saline (PBS), and detach using a 0.25% Trypsin-EDTA solution. Neutralize trypsin with fresh culture medium and re-seed at a 1:5 to 1:10 dilution.
Treatment with this compound
-
Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a 10 mM stock solution. Store at -20°C.
-
Cell Seeding: Seed HCT116 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to attach overnight.
-
Drug Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.1%.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After the treatment period, collect the culture medium (containing any floating cells) and wash the adherent cells with PBS. Detach the adherent cells with Trypsin-EDTA, combine them with the collected medium, and centrifuge at 500 x g for 5 minutes.
-
Fixation: Discard the supernatant, wash the cell pellet once with cold PBS, and resuspend in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks at this temperature.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and detect the emission at approximately 617 nm. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).
Visualizations
Experimental Workflow
References
- 1. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 2. oaepublish.com [oaepublish.com]
- 3. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semisynthesis and in vitro cytotoxic evaluation of new analogues of 1-O-acetylbritannilactone, a sesquiterpene from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 1-O-Acetyl-6-O-isobutyrylbritannilactone and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone isolated from the flowers of Inula britannica. Sesquiterpene lactones from this plant have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. Notably, a new sesquiterpene lactone, 6β-O-isobutyrylbritannilactone, exhibited significant cytotoxicity against tumor cells in vitro[1]. The structurally similar compound, 1-O-acetylbritannilactone (ABL), has shown anti-inflammatory properties both in vitro and in vivo[2]. This document provides a summary of the available data and detailed protocols to guide the investigation of this compound in animal models.
Potential Therapeutic Areas
Based on the activities of related compounds, the primary therapeutic areas for investigation are:
-
Inflammation: Due to the demonstrated anti-inflammatory effects of Inula britannica extracts and ABL[2][3][4].
-
Cancer: Based on the in vitro cytotoxic activity of various sesquiterpene lactones from Inula britannica against different cancer cell lines[1][5][6][7].
Data Presentation: Summary of Preclinical Data
The following tables summarize the quantitative data from studies on Inula britannica extracts and its isolated compounds.
Table 1: In Vitro Anti-Inflammatory Activity of 1-O-acetylbritannilactone (ABL)
| Cell Line | Treatment | Parameter Measured | Results | Reference |
| RAW 264.7 Macrophages | ABL + LPS | Nitric Oxide (NO) Production | Dose-dependent inhibition | [2] |
| RAW 264.7 Macrophages | ABL + LPS | Prostaglandin E2 (PGE2) Production | Dose-dependent inhibition | [2] |
| RAW 264.7 Macrophages | ABL + LPS | iNOS Protein Expression | Inhibition | [2] |
| RAW 264.7 Macrophages | ABL + LPS | COX-2 Protein Expression | Inhibition | [2] |
Table 2: In Vivo Anti-Inflammatory Activity of 1-O-acetylbritannilactone (ABL)
| Animal Model | Treatment | Parameter Measured | Results | Reference |
| Transgenic Tg(mpx:EGFP) zebrafish larvae | ABL | Neutrophil recruitment to injury site | Inhibition | [2] |
Table 3: In Vitro Cytotoxic Activity of Sesquiterpene Lactones from Inula britannica
| Compound | Cell Line | Activity | Reference |
| 6β-O-isobutyrylbritannilactone | Tumor cells | Significant cytotoxicity | [1] |
| Various sesquiterpene lactones | COLO 205, HT 29, HL-60, AGS | Modest cytotoxicity and apoptosis | [5] |
| Sesquiterpenoid Dimer | MCF-7 breast cancer cells | Antiproliferative activity | [7] |
| Sesquiterpenoid Monomer | MDA-MB-231 and MDA-MB-468 cells | Antiproliferative effects (IC50 of 11.5 ± 0.71 μM and 4.92 ± 0.65 μM, respectively) | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for this compound.
4.1 Protocol for In Vivo Anti-Inflammatory Assessment in a Zebrafish Model
This protocol is adapted from a study on ABL[2].
-
Animal Model: Transgenic Tg(mpx:EGFP) zebrafish larvae, which have enhanced green fluorescent protein (EGFP) labeled neutrophils.
-
Reagents:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Embryo medium
-
-
Procedure:
-
Collect zebrafish embryos and raise them at 28.5°C in embryo medium.
-
At 3 days post-fertilization (dpf), dechorionate the larvae.
-
Prepare different concentrations of this compound in embryo medium with 0.1% DMSO. Use embryo medium with 0.1% DMSO as the vehicle control.
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Expose the larvae to the test compound or vehicle control for a predetermined period (e.g., 1 hour).
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Anesthetize the larvae (e.g., with tricaine).
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Induce an inflammatory response by amputating the tail fin with a sterile micro-scalpel.
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After tail fin amputation, place the larvae back into the corresponding treatment solutions.
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At a specific time point post-injury (e.g., 4 hours), anesthetize the larvae again.
-
Image the tail fin region using a fluorescence microscope to visualize the EGFP-labeled neutrophils.
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Quantify the number of neutrophils that have migrated to the site of injury.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to compare the number of migrated neutrophils between the treated and control groups.
4.2 Protocol for In Vivo Anti-Cancer Assessment in a Xenograft Mouse Model
This is a general protocol that can be adapted for solid tumors.
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Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID mice), 6-8 weeks old.
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Cell Line: A human cancer cell line relevant to the in vitro activity of the compound (e.g., MDA-MB-231 for triple-negative breast cancer).
-
Reagents:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Matrigel
-
-
Procedure:
-
Culture the selected cancer cells to the logarithmic growth phase.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
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Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare the dosing solution of this compound in the vehicle.
-
Administer the compound or vehicle to the mice via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days).
-
Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice every 2-3 days.
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At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
-
-
Statistical Analysis: Use statistical tests such as a two-way ANOVA to analyze tumor growth curves and a t-test or one-way ANOVA to compare final tumor weights.
Visualization of Pathways and Workflows
5.1 Proposed Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of compounds from Inula britannica are often associated with the downregulation of the NF-κB and MAPK signaling pathways[3][4].
Caption: Proposed mechanism of anti-inflammatory action.
5.2 Experimental Workflow for In Vivo Anti-Cancer Studies
Caption: Workflow for xenograft mouse model studies.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and Characterization of Inula britannica Extract-Loaded Liposomes: Potential as Anti-Inflammatory Functional Food Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Solubility of 1-O-Acetyl-6-O-isobutyrylbritannilactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the solubility characteristics of 1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpene lactone derivative isolated from medicinal plants such as Inula britannica.[1] Understanding the solubility of this compound is critical for its application in biological research and drug development, particularly for in vitro and in vivo studies.
Compound Information:
| Compound Name | This compound |
| CAS Number | 1613152-34-3[1] |
| Molecular Formula | C₂₁H₃₀O₆[1] |
| Molecular Weight | 378.50 g/mol [1] |
| Compound Type | Sesquiterpenoid[2] |
Qualitative Solubility Data
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] |
| Chloroform | Soluble[2] |
| Dichloromethane | Soluble[2] |
| Ethyl Acetate | Soluble[2] |
| Acetone | Soluble[2] |
| Water | Insoluble (predicted based on structure) |
| Ethanol (B145695) | Likely Soluble (to be confirmed experimentally) |
| Methanol (B129727) | Likely Soluble (to be confirmed experimentally) |
Note: The solubility in ethanol and methanol is predicted based on the compound's structure and its solubility in other polar aprotic solvents. Experimental verification is required.
Experimental Protocol for Quantitative Solubility Determination
This protocol outlines a general method for determining the quantitative solubility of this compound in various laboratory solvents.
Objective: To determine the saturation concentration of this compound in selected solvents at a specific temperature.
Materials:
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This compound (solid)
-
Selected solvents (e.g., DMSO, Ethanol, Water)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The exact amount should be more than what is expected to dissolve.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should appear as a suspension with undissolved solid remaining.
-
-
Separation of Saturated Solution:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect the supernatant (the saturated solution) using a pipette, ensuring no solid particles are disturbed.
-
-
Sample Preparation for Analysis:
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Dilute an accurately measured volume of the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the concentration in the test samples.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The resulting concentration is the solubility of this compound in the specific solvent at the tested temperature.
-
Experimental Workflow Diagram
Caption: Workflow for quantitative solubility determination.
Signaling Pathway Considerations
While the specific signaling pathways modulated by this compound are a subject of ongoing research, sesquiterpene lactones, in general, are known to interact with various cellular targets.[1] Their biological activities, including anti-inflammatory and potential anti-cancer effects, are often attributed to their ability to alkylate proteins, particularly those with cysteine residues.[1] Key pathways that may be affected include NF-κB and STAT3 signaling, which are critical regulators of inflammation and cell survival. Further investigation is required to elucidate the precise molecular mechanisms of this particular compound.
Logical Relationship for Solubility Testing
Caption: Decision workflow for solubility assessment.
References
Troubleshooting & Optimization
Technical Support Center: Large-Scale Isolation of 1-O-Acetyl-6-O-isobutyrylbritannilactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale isolation of 1-O-Acetyl-6-O-isobutyrylbritannilactone from Inula britannica.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| EXT-01 | Low yield of crude extract from the initial solvent extraction. | 1. Inadequate grinding of the plant material: Large particle size reduces the surface area for solvent penetration. 2. Inappropriate solvent selection: The polarity of the solvent may not be optimal for extracting the target compound. 3. Insufficient extraction time or temperature: The compound may not have been fully leached from the plant matrix. 4. Poor solvent-to-solid ratio: An insufficient volume of solvent was used for the amount of plant material. | 1. Optimize grinding: Ensure the plant material is ground to a fine, consistent powder (e.g., 40-60 mesh). 2. Solvent optimization: While ethanol (B145695) is commonly used, consider testing other solvents or solvent mixtures of varying polarities (e.g., methanol, ethyl acetate (B1210297), or acetone) on a small scale to determine the most effective one. 3. Adjust extraction parameters: Increase the extraction time and/or temperature within limits that do not cause degradation of the target compound. Sonication or maceration with stirring can also improve efficiency. 4. Increase solvent volume: Use a higher solvent-to-solid ratio (e.g., 1:10 or 1:15 w/v) to ensure complete immersion and saturation of the plant material. |
| PUR-01 | Co-elution of impurities with the target compound during column chromatography. | 1. Inappropriate stationary phase: The selected silica (B1680970) gel or other adsorbent may not have sufficient selectivity for the target compound and closely related impurities. 2. Suboptimal mobile phase composition: The solvent system may not provide adequate resolution. 3. Column overloading: Applying too much crude extract to the column can lead to broad, overlapping peaks. | 1. Stationary phase selection: Consider using a different stationary phase, such as reversed-phase C18 silica or Sephadex LH-20, which offer different separation mechanisms. 2. Mobile phase optimization: Perform small-scale trials with different solvent gradients and compositions to improve separation. A shallower gradient during elution can enhance resolution. 3. Reduce column loading: Decrease the amount of extract loaded onto the column. It may be more efficient to run multiple smaller batches than one overloaded column. |
| PUR-02 | Degradation of this compound during purification. | 1. Hydrolysis of ester groups: The acetyl and isobutyryl ester groups are susceptible to hydrolysis under acidic or basic conditions. 2. Thermal degradation: Prolonged exposure to high temperatures during solvent evaporation can cause decomposition. 3. Oxidation: The compound may be sensitive to air and light. | 1. Maintain neutral pH: Use neutral solvents and avoid strong acids or bases during extraction and purification. 2. Use low-temperature evaporation: Concentrate fractions using a rotary evaporator at a low temperature (e.g., < 40°C). 3. Inert atmosphere and light protection: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) and protect fractions from light by using amber glass vials or covering them with aluminum foil. |
| SCL-01 | Difficulty in reproducing lab-scale results at a larger, industrial scale. | 1. Non-linear increase in extraction volume and time: Scaling up is not always a linear process; factors like heat and mass transfer can change significantly. 2. Changes in equipment efficiency: The geometry and mixing efficiency of large-scale extractors and chromatography columns differ from lab-scale equipment. | 1. Pilot-scale studies: Conduct intermediate pilot-scale experiments to understand how the process parameters change with scale. 2. Process modeling: Use process modeling software to simulate the effects of scaling up on extraction and purification efficiency. Adjust parameters based on the simulation before committing to a full-scale run. |
Frequently Asked Questions (FAQs)
1. What is the typical starting material for the isolation of this compound?
The primary source of this compound is the dried aerial parts, particularly the flowers, of Inula britannica.[1] This plant is known to be a rich source of sesquiterpene lactones.
2. What are the most effective extraction solvents for this compound?
Ethanol (typically 95%) is a commonly used and effective solvent for the initial extraction of sesquiterpene lactones from Inula britannica. Other solvents such as methanol, ethyl acetate, and chloroform (B151607) have also been used, and the choice may depend on the subsequent purification strategy.
3. What chromatographic techniques are recommended for the purification of this compound?
A multi-step chromatographic approach is usually necessary. This often involves:
-
Initial fractionation: Using open column chromatography with silica gel.
-
Further purification: Employing techniques like preparative High-Performance Liquid Chromatography (HPLC) with a C18 column or Sephadex LH-20 column chromatography.
4. How can I monitor the presence and purity of this compound during the isolation process?
Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the presence of the compound in different fractions. For purity assessment and quantification, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Mass Spectrometry (HPLC-MS) is recommended.
5. What are the known stability issues for this compound?
This compound is a sesquiterpene lactone with two ester linkages, making it susceptible to hydrolysis in the presence of strong acids or bases. It may also be sensitive to high temperatures and prolonged exposure to UV light. Therefore, it is crucial to handle the compound under mild conditions.
Experimental Protocols
Example Protocol for Large-Scale Extraction and Initial Fractionation
This protocol is a representative example and may require optimization based on the specific batch of plant material and available equipment.
1. Plant Material Preparation:
-
Start with 10 kg of dried and coarsely powdered aerial parts of Inula britannica.
2. Extraction:
-
Macerate the powdered plant material in 100 L of 95% ethanol at room temperature for 72 hours with occasional stirring.
-
Filter the extract through a coarse filter cloth to remove the bulk plant material.
-
Repeat the extraction process on the plant residue two more times with fresh ethanol.
-
Combine the ethanol extracts and concentrate under reduced pressure using a large-scale rotary evaporator at a temperature below 40°C to obtain the crude ethanol extract.
3. Solvent Partitioning:
-
Suspend the crude ethanol extract in 10 L of distilled water.
-
Perform liquid-liquid partitioning successively with n-hexane (3 x 10 L), chloroform (3 x 10 L), and ethyl acetate (3 x 10 L).
-
The target compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction. Concentrate the ethyl acetate fraction to dryness.
4. Silica Gel Column Chromatography:
-
Prepare a large glass column with 2 kg of silica gel (60-120 mesh) slurried in n-hexane.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions of 1 L each and monitor by TLC.
-
Combine fractions containing the target compound for further purification.
Data Presentation
The following table provides a hypothetical comparison of different extraction methods at a lab scale to guide solvent selection for large-scale operations. Note: This data is illustrative and actual results will vary.
| Extraction Method | Solvent | Temperature (°C) | Extraction Time (h) | Crude Extract Yield (%) | Target Compound Purity in Crude Extract (%) |
| Maceration | 95% Ethanol | 25 | 72 | 12.5 | 1.2 |
| Soxhlet Extraction | 95% Ethanol | 78 | 24 | 15.2 | 1.0 |
| Ultrasonic-Assisted | 95% Ethanol | 40 | 2 | 14.8 | 1.5 |
| Maceration | Ethyl Acetate | 25 | 72 | 8.3 | 2.1 |
Visualizations
Logical Workflow for Isolation and Purification
Caption: A logical workflow for the isolation and purification of this compound.
Troubleshooting Logic Diagram
References
optimizing reaction conditions for the synthesis of 1-O-Acetyl-6-O-isobutyrylbritannilactone derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-O-Acetyl-6-O-isobutyrylbritannilactone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound derivatives?
The main challenges in synthesizing these derivatives lie in achieving regioselectivity during the dual acylation of the britannilactone (B2921459) core, which possesses multiple hydroxyl groups. Key difficulties include:
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Selective Acylation: Differentiating between the various hydroxyl groups to selectively introduce the acetyl group at the 1-O position and the isobutyryl group at the 6-O position.
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Steric Hindrance: The hydroxyl group at the 6-O position may be sterically hindered, potentially leading to low conversion rates during isobutyrylation.
-
Side Reactions: The presence of other reactive functional groups in the britannilactone structure can lead to undesired side reactions, such as rearrangement or decomposition under certain reaction conditions.
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Purification: Separation of the desired product from starting material, mono-acylated intermediates, and regioisomers can be challenging due to their similar polarities.
Q2: What general strategies can be employed for the selective acylation of the britannilactone core?
Two primary strategies can be considered:
-
Protecting Group Strategy: This involves selectively protecting certain hydroxyl groups, followed by acylation of the deprotected hydroxyls, and subsequent deprotection. This multi-step process can offer high selectivity but is often lower in overall yield and more time-consuming.
-
Direct Selective Acylation: This approach relies on the inherent differences in reactivity of the hydroxyl groups or the use of regioselective catalysts. This is a more atom-economical approach but may require careful optimization of reaction conditions.
Q3: Are there any enzymatic methods available for the selective acylation of sesquiterpene lactones like britannilactone?
Yes, biocatalytic methods using lipases have shown promise for the regioselective acylation of primary alcohols in sesquiterpene lactones.[1][2] Lipase B from Candida antarctica (CAL-B), often immobilized as Novozym 435, can selectively acylate primary hydroxyl groups with high conversion rates.[1][2] This method offers mild reaction conditions and high selectivity, potentially avoiding the need for protecting groups.
Q4: How can I monitor the progress of the acylation reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of new, less polar spots corresponding to the mono- and di-acylated products. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound derivatives.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Insufficient Reagent Activity | - Use freshly opened or distilled acylating agents (acetic anhydride (B1165640), isobutyryl chloride).- Ensure the catalyst (e.g., DMAP, EDC) is dry and of high purity. |
| Steric Hindrance at 6-O Position | - Increase the reaction temperature, but monitor for side product formation.- Use a less sterically hindered and more reactive isobutyrylating agent.- Consider using a biocatalytic approach with a lipase, which can sometimes overcome steric hindrance. |
| Inadequate Solvent | - Ensure the solvent is anhydrous, as water can quench the acylating agents.- Choose a solvent in which all reactants are fully soluble. Dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are common choices. |
| Catalyst Poisoning | - Ensure the starting material is free from impurities that could deactivate the catalyst. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Suggested Solution |
| Non-selective Acylation | - Lower the reaction temperature to favor the kinetic product.- Reduce the amount of catalyst to minimize background reactions.- Employ a protecting group strategy to block other hydroxyl groups.- Investigate enzymatic acylation for higher regioselectivity.[1][2] |
| Acyl Migration | - Acyl migration can occur under acidic or basic conditions. Analyze the reaction conditions and consider using milder reagents or a neutral pH.- Purification at low temperatures may help to prevent migration on the column. |
| Formation of Regioisomers | - Optimize the order of addition of reagents. For example, selective acetylation first, followed by purification and then isobutyrylation.- Use a highly regioselective catalyst system. The "cyanide effect" has been reported for selective acylation of diols and could be explored.[3] |
Problem 3: Product Decomposition
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | - Sesquiterpene lactones can be sensitive to strong acids or bases and high temperatures.[4] Use milder conditions where possible.- If using a strong acid catalyst, consider a milder alternative like a Lewis acid. |
| Instability of the Lactone Ring | - The γ-lactone ring can be susceptible to hydrolysis. Ensure anhydrous conditions and avoid prolonged exposure to acidic or basic workup conditions. |
| Oxidation | - If the molecule contains sensitive functional groups, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 4: Difficult Purification
| Possible Cause | Suggested Solution |
| Similar Polarity of Products | - Utilize a multi-step purification approach, such as a combination of flash column chromatography with different solvent systems.- Consider preparative HPLC for separating closely eluting isomers.- If regioisomers are the issue, derivatization of the mixture to introduce a more significant polarity difference before separation, followed by removal of the derivatizing group, could be an option. |
| Product Streaking on Silica (B1680970) Gel | - Add a small amount of a modifier, such as acetic acid or triethylamine, to the eluent to suppress ionization of acidic or basic functionalities on the molecule or the silica gel. |
Experimental Protocols
Protocol 1: Two-Step Chemical Acylation
This protocol describes a general two-step approach involving the selective acetylation of the 1-O position, followed by isobutyrylation of the 6-O position.
Step 1: Selective 1-O-Acetylation
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Dissolve britannilactone (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Add 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.
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Slowly add acetic anhydride (1.1 equivalents) dropwise.
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Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
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Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
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Extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain 1-O-acetylbritannilactone.
Step 2: 6-O-Isobutyrylation
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Dissolve the purified 1-O-acetylbritannilactone (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
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Add DMAP (1.2 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents).
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Add isobutyric acid (1.5 equivalents).
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Stir the reaction at room temperature and monitor by TLC.
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Upon completion, dilute with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield this compound.
Protocol 2: Biocatalytic Regioselective Acylation
This protocol outlines a potential enzymatic approach for the selective acylation of the primary alcohol, which would need to be adapted for the specific hydroxyl groups of britannilactone.
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To a solution of the sesquiterpene lactone (e.g., a britannilactone precursor with a primary alcohol) in a suitable organic solvent (e.g., a mixture of MTBE and acetonitrile), add the acyl donor (e.g., vinyl isobutyrate, 3 equivalents).[1]
-
Add immobilized Lipase B from Candida antarctica (Novozym 435) and molecular sieves.[1]
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Shake the reaction mixture at a controlled temperature (e.g., 37 °C) on an orbital shaker.[1]
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, filter off the enzyme and molecular sieves.
-
Concentrate the filtrate and purify the product by column chromatography.
Data Presentation
Table 1: Optimization of 1-O-Acetylation Reaction Conditions (Hypothetical Data)
| Entry | Acylating Agent | Catalyst (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride (1.1 eq.) | DMAP (0.1) | DCM | 0 | 4 | 85 |
| 2 | Acetic Anhydride (1.1 eq.) | DMAP (0.1) | DCM | RT | 2 | 78 (with diacetylated byproduct) |
| 3 | Acetyl Chloride (1.1 eq.) | Pyridine (2.0) | DCM | 0 | 3 | 82 |
| 4 | Acetic Anhydride (1.5 eq.) | DMAP (0.1) | THF | 0 | 4 | 88 |
Table 2: Optimization of 6-O-Isobutyrylation Reaction Conditions (Hypothetical Data)
| Entry | Isobutyrylating Agent | Coupling Reagents (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Isobutyric Acid (1.5 eq.) | EDC (1.2), DMAP (1.2) | DCM | RT | 12 | 75 |
| 2 | Isobutyryl Chloride (1.2 eq.) | Pyridine (2.0) | DCM | 0 to RT | 8 | 68 |
| 3 | Isobutyric Anhydride (1.5 eq.) | DMAP (0.2) | DCM | RT | 24 | 72 |
| 4 | Isobutyric Acid (2.0 eq.) | EDC (1.5), DMAP (1.5) | THF | RT | 12 | 81 |
Visualizations
Caption: Workflow for the two-step chemical synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the acylation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Biocatalytic Regioselective O-acylation of Sesquiterpene Lactones from Chicory: A Pathway to Novel Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective Acylation of Diols and Triols: The Cyanide Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Semisynthetic Sesquiterpene Lactones Generated by the Sensibility of Glaucolide B to Lewis and Brønsted–Lowry Acids and Bases: Cytotoxicity and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1-O-Acetyl-6-O-isobutyrylbritannilactone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-O-Acetyl-6-O-isobutyrylbritannilactone in common cell culture media. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions like cell culture media?
A1: this compound is a sesquiterpene lactone.[1] This class of compounds can be susceptible to degradation in aqueous environments, particularly at physiological pH (around 7.4) and temperature (37°C). The ester linkages (1-O-acetyl and 6-O-isobutyryl) are potential sites for hydrolysis, which can be catalyzed by enzymes present in serum-supplemented media or can occur spontaneously. The lactone ring itself can also be subject to hydrolysis. Therefore, it is crucial to experimentally determine the stability of this specific compound in your cell culture system.
Q2: How can components of the cell culture medium affect the stability of my compound?
A2: Cell culture media are complex mixtures of amino acids, vitamins, salts, and other components that can potentially react with your compound.[2] For instance, components in the media, such as certain amino acids or vitamins, could react with the compound.[2] The pH of the media may also affect stability.[2] RPMI-1640, for example, contains a high concentration of vitamins and the reducing agent glutathione, which could potentially interact with the compound.[3] It is advisable to test stability in different types of cell culture media to identify any specific reactive components.[2]
Q3: Should I be concerned about enzymatic degradation in my cell culture?
A3: If you are using serum-supplemented media (e.g., with Fetal Bovine Serum - FBS), you should be aware of potential enzymatic degradation. Serum contains various esterases and other enzymes that can hydrolyze the ester bonds in this compound. It is recommended to perform stability studies in both the presence and absence of serum to assess the contribution of enzymatic degradation.[2]
Q4: What are the best practices for preparing and storing stock solutions of this compound?
A4: Stock solutions should be prepared in a dry, aprotic solvent such as DMSO. It is recommended to prepare high-concentration stock solutions to minimize the volume of solvent added to the cell culture medium. Aliquot the stock solution into small, tightly sealed vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. For use, thaw an aliquot and dilute it to the final working concentration in the cell culture medium immediately before the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in experimental results | Inconsistent sample handling and processing. Incomplete solubilization of the compound. | Ensure precise timing for sample collection and processing. Confirm complete dissolution of the compound in the stock solution and media. Use validated analytical methods for linearity, precision, and accuracy.[2] |
| Rapid degradation of the compound observed | Inherent instability of the compound in aqueous solution at 37°C. Reaction with media components. Enzymatic degradation by serum components. pH instability of the media. | Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability. Test stability in media with and without serum. Analyze stability in different types of cell culture media. Ensure the pH of the media is stable throughout the experiment.[2] |
| Low recovery of the compound from the media | Non-specific binding to plasticware (e.g., plates, pipette tips). Cellular uptake of the compound. | Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding. Analyze cell lysates to determine the extent of cellular uptake.[2] |
Experimental Protocols
Protocol 1: General Stability Assessment in Cell Culture Media
This protocol provides a general method for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
DMSO (anhydrous)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS, optional)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates (low-protein-binding recommended)
-
HPLC or LC-MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture medium with and without 10% FBS.
-
Prepare the working solution by diluting the stock solution in the respective media to a final concentration (e.g., 10 µM).
-
-
Experimental Setup:
-
Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition (media type, with/without serum).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[2]
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect 100 µL aliquots from each well.[2]
-
For the 0-hour time point, collect the aliquot immediately after adding the working solution.
-
-
Sample Analysis:
-
Immediately process the samples for analysis or store them at -80°C.
-
Analyze the concentration of the remaining this compound in each sample using a validated HPLC or LC-MS method.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics and half-life (t½).
-
Quantitative Data Summary
The following table provides a hypothetical summary of stability data for this compound. Note: This is example data and must be determined experimentally for your specific conditions.
| Medium | Serum | Half-life (t½) in hours | Degradation Product(s) Detected |
| DMEM | - | 48 | Hydrolysis product A |
| DMEM | + | 24 | Hydrolysis products A and B |
| RPMI-1640 | - | 36 | Hydrolysis product A |
| RPMI-1640 | + | 18 | Hydrolysis products A and B |
| PBS (pH 7.4) | - | 72 | Minimal degradation |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for assessing the stability of a small molecule in cell culture media.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Overcoming Poor Aqueous Solubility of 1-O-Acetyl-6-O-isobutyrylbritannilactone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 1-O-Acetyl-6-O-isobutyrylbritannilactone.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound in Aqueous Buffers
Initial Assessment:
-
Confirm Compound Identity and Purity: Ensure the material is this compound and meets the expected purity specifications. Impurities can sometimes affect solubility.
-
Visual Observation: Do you observe particulate matter, cloudiness, or precipitation after attempting to dissolve the compound in your aqueous solution?
Recommended Solutions:
If you are facing challenges with dissolving this compound in aqueous solutions, consider the following strategies, starting with the simplest and progressing to more complex formulation approaches.
| Strategy | Principle | Suitability | Key Considerations |
| Co-solvents | Increase solubility by reducing the polarity of the aqueous solvent. | Rapid, initial screening and in vitro assays. | Potential for solvent toxicity in biological systems. The final concentration of the organic solvent should be minimized. |
| Cyclodextrin (B1172386) Complexation | Encapsulation of the hydrophobic molecule within the cyclodextrin cavity, forming a water-soluble inclusion complex. | Enhancing solubility for in vitro and in vivo studies. | Stoichiometry of the complex and the type of cyclodextrin are critical for optimal solubilization. |
| Liposomal Encapsulation | Entrapment of the compound within lipid bilayers, forming a dispersion of vesicles in an aqueous medium. | Drug delivery applications requiring enhanced bioavailability and stability. | Process parameters such as lipid composition, drug-to-lipid ratio, and vesicle size need to be optimized. |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: In which organic solvents is this compound soluble?
This compound is reported to be soluble in the following organic solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane
-
Ethyl Acetate
-
Acetone
When preparing stock solutions, it is recommended to use a minimal amount of a suitable organic solvent, such as DMSO, and then dilute it with the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may have an impact on biological systems.
Q3: Are there any recommended starting points for using co-solvents?
For initial in vitro experiments, you can prepare a high-concentration stock solution of this compound in DMSO. Subsequently, this stock solution can be serially diluted in your aqueous experimental medium. It is crucial to ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
Q4: Which type of cyclodextrin is most suitable for solubilizing sesquiterpene lactones?
Studies on other sesquiterpene lactones have shown that α-, β-, and γ-cyclodextrins can significantly increase their aqueous solubility. The choice of cyclodextrin and the optimal drug-to-cyclodextrin ratio should be determined experimentally.
Q5: Can liposomal formulations be used for in vivo studies?
Yes, liposomal formulations are a well-established method for improving the bioavailability and stability of poorly soluble compounds for in vivo applications. Encapsulating this compound in liposomes can be a viable strategy for animal studies.
Experimental Protocols
Protocol 1: Solubilization using Cyclodextrin Complexation (Kneading Method)
Objective: To prepare a water-soluble inclusion complex of this compound with β-cyclodextrin.
Materials:
-
This compound
-
β-cyclodextrin
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Determine the desired molar ratio of this compound to β-cyclodextrin (e.g., 1:1, 1:2).
-
Accurately weigh the required amounts of the compound and β-cyclodextrin.
-
Place the β-cyclodextrin in a mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.
-
Add the this compound to the paste.
-
Knead the mixture thoroughly with a pestle for 45-60 minutes.
-
During kneading, add small amounts of the water:ethanol mixture as needed to maintain a suitable consistency.
-
Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
The resulting solid is the inclusion complex, which can then be tested for its solubility in aqueous solutions.
Protocol 2: Preparation of Liposomes using the Thin-Film Hydration Method
Objective: To encapsulate this compound in liposomes to improve its aqueous dispersibility.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soybean or egg)
-
Cholesterol
-
Chloroform
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Rotary evaporator
-
Bath sonicator or probe sonicator
Procedure:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask. The molar ratio of phosphatidylcholine to cholesterol is typically around 2:1. The drug-to-lipid ratio should be optimized based on encapsulation efficiency.
-
Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40°C). This will form a thin lipid film on the inner wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer to the flask. The volume of the buffer will determine the final concentration of the encapsulated drug.
-
Agitate the flask by hand or on a vortex mixer to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
To reduce the size of the liposomes and form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator. The sonication time and power should be optimized to achieve the desired vesicle size.
-
The resulting liposomal suspension can be used for further experiments.
Visualizations
Caption: Decision tree for selecting a solubilization strategy.
Caption: Workflow for liposome preparation.
Technical Support Center: Troubleshooting Cytotoxicity Assays with Sesquiterpene Lactones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during in vitro cytotoxicity assays with sesquiterpene lactones.
Frequently Asked Questions (FAQs)
Q1: My sesquiterpene lactone shows inconsistent IC50 values across replicate experiments. What are the potential causes?
A1: Inconsistent IC50 values are a common issue and can stem from several factors:
-
Compound Solubility: Sesquiterpene lactones are often lipophilic and may have poor solubility in aqueous culture media.[1][2] Incomplete dissolution can lead to uneven concentrations in your assay wells.
-
Compound Stability: The α,β-unsaturated carbonyl groups, such as the α-methylene-γ-lactone moiety, are reactive and can be unstable in culture media over long incubation periods, leading to a decrease in the effective concentration.[3]
-
Vehicle Concentration: High concentrations of solvents like DMSO, used to dissolve the compound, can be toxic to cells and interfere with the assay results.
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Cell Seeding Density: Inconsistent cell numbers seeded across wells will lead to variability in the final readout.[1]
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Incubation Times: Variation in the duration of compound exposure or with the assay reagents can affect the results.[1]
Q2: I am observing high cytotoxicity in my control (vehicle-treated) cells. What should I do?
A2: High cytotoxicity in control wells typically points to a problem with the vehicle (e.g., DMSO). The final concentration of the vehicle should be non-toxic to the cells and consistent across all wells. It is recommended to perform a vehicle toxicity study to determine the maximum tolerated concentration before starting your experiments.
Q3: My sesquiterpene lactone appears to be highly cytotoxic to normal cells as well as cancer cells. How can I improve selectivity?
A3: A narrow therapeutic window is a known challenge with some natural products.[1] Here are some strategies to consider:
-
Dose-Response Analysis: Conduct a detailed dose-response curve to identify a narrow concentration range that is effective against cancer cells while sparing normal cells.[1]
-
Structural Modification: In some cases, synthetic derivatives of the natural compound can be created to improve selectivity. For instance, modifying the α-methylene-γ-lactone moiety can sometimes reduce non-specific binding.[1]
-
Targeted Delivery: Employing drug delivery systems like liposomes or nanoparticles can improve solubility and potentially enhance targeting to tumor tissues.[1]
Q4: Can sesquiterpene lactones interfere with the MTT assay?
A4: Yes, interference is possible. The core of the MTT assay is the reduction of the tetrazolium salt to formazan (B1609692) by cellular dehydrogenases.[4] Sesquiterpene lactones can potentially interfere in the following ways:
-
Direct Reduction of MTT: As reducing agents, some sesquiterpene lactones might directly reduce MTT, leading to a false-positive signal for cell viability.
-
Inhibition of Cellular Dehydrogenases: The alkylating nature of sesquiterpene lactones can lead to the inactivation of enzymes, including the dehydrogenases responsible for MTT reduction.[5][6] This can result in an underestimation of cell viability.
-
Interaction with Formazan Crystals: Incomplete dissolution of the formazan crystals is a common source of error.[1] The presence of the compound or its metabolites might affect crystal formation or dissolution.
It is advisable to include proper controls, such as a cell-free assay with the compound and MTT, to check for direct reduction. Comparing results with an alternative assay like LDH or SRB is also recommended.[7]
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of the Sesquiterpene Lactone
| Symptom | Possible Cause | Troubleshooting Step |
| Precipitate observed in the stock solution or culture medium after dilution. | The compound has low aqueous solubility. | 1. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before preparing dilutions. 2. Prepare fresh dilutions for each experiment. 3. Consider using a different solvent or a co-solvent system, ensuring it is not toxic to the cells. 4. Use sonication or gentle warming to aid dissolution of the stock solution. |
| Inconsistent results between wells. | Uneven distribution of the precipitated compound. | 1. After adding the compound to the wells, mix gently by pipetting or use a plate shaker to ensure even distribution. 2. Visually inspect the wells under a microscope for any signs of precipitation. |
Issue 2: High Variability in MTT Assay Results
| Symptom | Possible Cause | Troubleshooting Step |
| High standard deviation between replicate wells. | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding and use a reliable cell counting method. Allow cells to adhere for 24 hours before treatment.[1] |
| Incomplete formazan crystal dissolution. | After adding the solubilization solution, shake the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution.[1] | |
| Interference of the compound with the assay. | Run a cell-free control to check for direct MTT reduction by the compound. Consider using an alternative cytotoxicity assay (e.g., LDH or SRB). |
Issue 3: Discrepancies Between Different Cytotoxicity Assays
| Symptom | Possible Cause | Troubleshooting Step |
| A compound shows high toxicity in an LDH assay but lower toxicity in an MTT assay. | The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) at certain concentrations. The LDH assay measures cell death, while the MTT assay measures metabolic activity, which is related to cell number. | 1. Perform a cell proliferation assay (e.g., cell counting) to distinguish between cytotoxic and cytostatic effects. 2. Analyze the cell cycle to see if the compound induces cell cycle arrest. |
| Assay-specific interference. | As mentioned, sesquiterpene lactones can interfere with the MTT assay. The LDH assay can also have its own limitations, such as high background from serum in the media.[8][9] |
Quantitative Data
Table 1: Physicochemical Properties of Selected Sesquiterpene Lactones
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | PubChem CID |
| Parthenolide | C15H20O3 | 248.32 | 1.7 | 473055 |
| Artemisinin | C15H22O5 | 282.34 | 2.4 | 68829 |
| Alantolactone | C15H20O2 | 232.32 | 3.2 | 10091 |
| Costunolide | C15H20O2 | 232.32 | 3.2 | 10090 |
| Helenalin | C15H18O4 | 262.30 | 1.2 | 10803 |
| Cynaropicrin | C19H22O6 | 346.37 | 1.3 | 114757 |
Data sourced from PubChem.
Table 2: Example IC50 Values of Sesquiterpene Lactones in Different Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Alantolactone | HepG2 | Hepatocellular Carcinoma | ~25 |
| Ambrosin | MDA-MB-231 | Breast Cancer | 25 |
| Bigelovin | HT-29 | Colorectal Cancer | Not specified, induces apoptosis |
| Britannin | AsPC-1, Panc-1 | Pancreatic Cancer | Not specified, induces apoptosis |
| Cynaropicrin | U937 | Leukemia | Not specified, induces apoptosis |
| Parthenolide | SH-J1 | Hepatoma | 5-10 |
Note: IC50 values can vary significantly depending on the experimental conditions (e.g., cell line, incubation time, assay used). The values presented here are for illustrative purposes.[10][11]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone (and vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, add the collected supernatant and the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released, which is proportional to the number of dead cells. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
Visualizations
Caption: General experimental workflow for assessing the cytotoxicity of sesquiterpene lactones.
Caption: A decision tree for troubleshooting inconsistent results in cytotoxicity assays.
Caption: Signaling pathways involved in sesquiterpene lactone-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the drawbacks of LDH release assay? | AAT Bioquest [aatbio.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 1-O-Acetyl-6-O-isobutyrylbritannilactone Analogues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of semi-synthetic analogues of 1-O-Acetyl-6-O-isobutyrylbritannilactone.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the semi-synthesis of this compound analogues?
A1: The primary challenges in the semi-synthesis of these analogues stem from the structural complexity of the sesquiterpene lactone core.[1][2] Key difficulties include achieving regioselectivity during the acylation and acetylation steps, avoiding side reactions, and purifying the final product from a complex reaction mixture. The presence of multiple hydroxyl groups with varying reactivity can lead to the formation of undesired isomers.[3]
Q2: How can I improve the regioselectivity of the 6-O-isobutyrylation?
A2: Improving the regioselectivity of the 6-O-isobutyrylation can be achieved by several methods. Using a bulky acylating agent can sterically hinder reaction at other hydroxyl groups.[4] Enzymatic catalysis, for instance with lipases like Candida antarctica lipase (B570770) B (CAL-B), has been shown to be highly selective for primary alcohols.[3][5] Additionally, employing protecting group strategies for other reactive hydroxyls, though adding steps, can ensure acylation occurs only at the desired position.
Q3: What is the role of 4-dimethylaminopyridine (B28879) (DMAP) in the acetylation step?
A3: 4-dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions.[6][7] It reacts with the acetylating agent (e.g., acetic anhydride) to form a highly reactive N-acetylpyridinium intermediate. This intermediate is a much more potent acetylating agent than acetic anhydride (B1165640) itself, allowing the reaction to proceed under milder conditions and at a faster rate.[8][9][10]
Q4: What are common side reactions to watch out for during the synthesis?
A4: Common side reactions include the formation of di-acetylated or di-isobutyrylated byproducts, incomplete reaction leading to the presence of starting material, and potential rearrangement of the lactone ring under harsh acidic or basic conditions.[11][12] Over-acylation can be a significant issue if the reaction is left for too long or at too high a temperature.[13]
Q5: What are the most effective methods for purifying the final product?
A5: Purification of semi-synthetic sesquiterpene lactones is typically achieved through chromatographic techniques.[14] Column chromatography on silica (B1680970) gel is a standard method for separating the desired product from byproducts and unreacted starting materials.[1] For complex mixtures or to obtain high purity, High-Performance Liquid Chromatography (HPLC) may be necessary.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield | - Incomplete reaction. - Suboptimal reaction conditions (temperature, time). - Presence of water in reagents or solvents.[11] - Loss of product during workup and purification.[13] | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize reaction temperature and time. A higher temperature may not always be better and can lead to decomposition. - Use anhydrous solvents and reagents. - Minimize transfer steps and ensure efficient extraction and rinsing during workup. |
| Formation of multiple products (low regioselectivity) | - Similar reactivity of different hydroxyl groups. - Use of a non-selective acylating agent. | - Employ a sterically hindered acylating agent for the 6-O-isobutyrylation step. - Consider using an enzymatic catalyst (e.g., lipase) for improved selectivity.[3] - Protect other hydroxyl groups before carrying out the desired acylation. |
| Presence of unreacted starting material | - Insufficient amount of acylating agent or catalyst. - Low reaction temperature or short reaction time. - Deactivation of the catalyst. | - Increase the molar equivalents of the acylating agent and/or catalyst. - Increase the reaction temperature or prolong the reaction time, while monitoring for byproduct formation. - Ensure the catalyst is fresh and active. |
| Formation of di-acylated byproducts | - Excess acylating agent. - Prolonged reaction time. | - Use a stoichiometric amount or a slight excess of the acylating agent. - Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed. |
| Difficulty in purifying the final product | - Similar polarity of the desired product and byproducts. - Streaking or poor separation on silica gel column. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider using a different stationary phase for chromatography. - If separation is still difficult, preparative HPLC is a viable option.[15] |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for the semi-synthesis of this compound analogues.
Protocol for 6-O-Isobutyrylation of 1-O-Acetylbritannilactone
-
Materials:
-
1-O-Acetylbritannilactone
-
Isobutyric anhydride or Isobutyryl chloride
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Triethylamine (B128534) (if using isobutyryl chloride)
-
Anhydrous dichloromethane (B109758) (DCM) or pyridine (B92270) as solvent
-
-
Procedure:
-
Dissolve 1-O-Acetylbritannilactone in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP to the solution.
-
If using isobutyryl chloride, add triethylamine to act as a base.
-
Cool the reaction mixture in an ice bath (0 °C).
-
Slowly add the isobutyric anhydride or isobutyryl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
DMAP-Catalyzed Acetylation Mechanism
Caption: Simplified mechanism of DMAP-catalyzed acetylation.
Quantitative Data Summary
The optimal reaction conditions can vary depending on the specific analogue being synthesized. The following tables provide a general guide based on literature for similar reactions.
Table 1: Reagent Stoichiometry for 6-O-Isobutyrylation
| Reagent | Molar Equivalents (relative to starting material) |
| 1-O-Acetylbritannilactone | 1.0 |
| Isobutyric Anhydride | 1.2 - 2.0 |
| 4-Dimethylaminopyridine (DMAP) | 0.1 - 0.2 |
| Triethylamine (if applicable) | 1.5 - 2.5 |
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 24 hours (monitor by TLC) |
| Solvent | Anhydrous Dichloromethane or Pyridine |
Table 3: Example Yields for Acylated Sesquiterpene Lactones
| Analogue | Acyl Group | Reported Yield Range | Reference |
| 1-O-acetyl-6-O-lauroylbritannilactone | Lauroyl | 70-85% | [2] |
| 1-O-acetyl-6-O-acylbritannilactone | Various acyls | 65-90% | [4] |
| Acetylated Cumanin | Acetyl | Not specified, "standard conditions" | [16] |
| O-acetyl esters of various STLs | Acetyl | Near-quantitative conversion | [3] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Characterization Data
The structure of the synthesized analogues should be confirmed by spectroscopic methods.
-
¹H NMR and ¹³C NMR: These techniques are crucial for confirming the position of acylation and the overall structure of the molecule. The appearance of new signals corresponding to the isobutyryl group and shifts in the signals of the protons and carbons near the reaction site will be observed.[17][18][19][20][21]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the final product.[4]
References
- 1. Synthesis of 1-O-acetylbritannilactone analogues from Inula britannica and in vitro evaluation of their anticancer potential - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Semisynthesis and in vitro cytotoxic evaluation of new analogues of 1-O-acetylbritannilactone, a sesquiterpene from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocatalytic Regioselective O-acylation of Sesquiterpene Lactones from Chicory: A Pathway to Novel Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antitumor activity of novel acylate of 6-OH at 1- O-acetylbritannilactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. benchchem.com [benchchem.com]
- 12. homework.study.com [homework.study.com]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 19. researchgate.net [researchgate.net]
- 20. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. preprints.org [preprints.org]
analytical challenges in the characterization of complex sesquiterpene lactones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common analytical challenges encountered during the characterization of complex sesquiterpene lactones.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the analysis of sesquiterpene lactones, particularly with High-Performance Liquid Chromatography (HPLC).
HPLC Analysis: Peak Shape Issues
Poor peak shape can compromise the resolution, accuracy, and precision of your analytical method. Below are common peak shape problems and their potential causes and solutions.
1. Peak Tailing
-
Symptom: The peak asymmetry factor is greater than 1, with the latter half of the peak being broader than the front half.
-
Possible Causes & Solutions:
| Cause | Solution |
| Interaction with Active Silanols | Sesquiterpene lactones can interact with acidic silanol (B1196071) groups on the silica-based stationary phase, leading to tailing. Use a high-purity, end-capped column or a mobile phase with a lower pH to suppress silanol ionization.[1] |
| Insufficient Buffering | If the mobile phase pH is close to the pKa of the analyte, small changes can affect peak shape. Ensure the mobile phase is adequately buffered, typically within +/- 1 pH unit of the buffer's pKa.[1] |
| Column Overload | Injecting too much sample can lead to peak tailing.[2] Reduce the injection volume or dilute the sample. |
| Column Contamination | Contaminants from the sample or mobile phase can accumulate on the column inlet frit, distorting peak shape.[2] Reverse-flush the column or, if the problem persists, replace the column.[2] |
| Void in the Column | A void or channel in the column packing can cause peak tailing. This can result from pressure shocks or operating at a pH that degrades the stationary phase. Replace the column. |
2. Peak Fronting
-
Symptom: The peak asymmetry factor is less than 1, with the front half of the peak being broader than the latter half.
-
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Similar to peak tailing, injecting too much sample can also cause peak fronting.[2] Reduce the injection volume or dilute the sample. |
| Sample Solvent Incompatible with Mobile Phase | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting. Whenever possible, dissolve the sample in the initial mobile phase. |
| Low Column Temperature | In some cases, low column temperature can lead to peak fronting. Try increasing the column temperature. |
3. Split Peaks
-
Symptom: A single peak appears as two or more closely eluting peaks.
-
Possible Causes & Solutions:
| Cause | Solution |
| Contamination on Column Inlet Frit | Particulate matter from the sample or system can partially block the inlet frit, causing the sample to be distributed unevenly onto the column.[2] Reverse-flush the column or replace the frit. |
| Column Void | A void in the packing material can lead to split peaks. Replace the column. |
| Co-eluting Isomers | Sesquiterpene lactones often exist as closely related isomers that may be difficult to separate.[3] Optimize the mobile phase composition or gradient to improve resolution. |
| Sample Solvent Incompatibility | Injecting the sample in a solvent that is not compatible with the mobile phase can cause peak splitting. Dissolve the sample in the mobile phase. |
Frequently Asked Questions (FAQs)
Extraction & Isolation
-
Q1: What is the best solvent for extracting sesquiterpene lactones from plant material?
-
A1: The choice of solvent depends on the specific sesquiterpene lactones and the plant matrix. Acetonitrile has been shown to be highly efficient for extracting a range of sesquiterpenes, including artemisinin (B1665778) and its precursors.[4] However, for a safer and more cost-effective option, 70% ethanol (B145695) can also be effective, with the added benefit of co-extracting potentially synergistic compounds like antioxidant flavonoids.[4]
-
-
Q2: I'm having trouble separating a complex mixture of sesquiterpene lactones. What techniques can I use?
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A2: Complex mixtures often require a multi-step purification approach.[5] Column chromatography with a non-polar to moderately polar solvent system is a good initial step to generate enriched fractions.[5] Further purification can be achieved using preparative Thin-Layer Chromatography (TLC) or High-Speed Counter-Current Chromatography (HSCCC).[5][6]
-
HPLC Analysis
-
Q3: Why am I seeing low UV absorbance for my sesquiterpene lactone peaks?
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A3: Many sesquiterpene lactones lack strong chromophores, resulting in poor UV absorbance at standard wavelengths like 254 nm.[3][7] For better sensitivity, monitor the effluent at a lower wavelength, such as 210 nm or 225 nm.[8][9] A Diode-Array Detector (DAD) is highly recommended to identify the optimal wavelength for detection.
-
-
Q4: My retention times are shifting between injections. What could be the cause?
-
A4: Retention time instability can be caused by several factors:
-
Changes in Mobile Phase Composition: Evaporation of a volatile solvent component can alter the mobile phase composition and affect retention times.[10] Prepare fresh mobile phase regularly and keep reservoirs covered.
-
Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention. Use a column oven to maintain a stable temperature.
-
Column Equilibration: Insufficient column equilibration between gradient runs can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Leaks in the System: Check for any leaks in the pump, injector, or fittings, as this can cause pressure fluctuations and affect retention times.[11]
-
-
Mass Spectrometry (MS) Analysis
-
Q5: I'm having difficulty getting good ionization of my sesquiterpene lactones in the mass spectrometer. What can I do?
-
A5: Sesquiterpene lactones can be challenging to ionize. Electrospray ionization (ESI) in the positive mode is often more effective, typically forming [M+H]⁺ or [M+Na]⁺ adducts.[3] The formation of solvent adducts or loss of water can also occur, complicating the spectra.[3] Optimizing the ESI source parameters, such as capillary voltage and gas flow rates, can improve ionization efficiency.
-
Structural Elucidation (NMR)
-
Q6: What are the key NMR experiments for elucidating the structure of a novel sesquiterpene lactone?
-
A6: A combination of 1D and 2D NMR experiments is crucial for unambiguous structure determination.[5][12]
-
1D NMR: ¹H and ¹³C NMR provide initial information about the proton and carbon environments.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting different spin systems and determining the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry.[12]
-
-
-
Quantitative Data
Stability of Sesquiterpene Lactones
The stability of sesquiterpene lactones is crucial for accurate quantification and bioactivity studies. The following table summarizes the stability of five sesquiterpene lactones under different pH and temperature conditions over 96 hours.[13]
| Compound Type | pH 5.5 (25°C & 37°C) | pH 7.4 (25°C) | pH 7.4 (37°C) |
| With Ester Side Chain | Stable | Side chain loss | Side chain loss |
| Without Ester Side Chain | Stable | Stable | Stable |
A study on an Arnica tincture stored for three years showed a significant decrease in the content of 11α,13-dihydrohelenalin esters, with the degradation correlating with storage temperature.[14]
| Storage Temperature | Decrease in Content |
| +4°C | 13% |
| +25°C | 32% |
| +30°C | 37% |
Comparison of Extraction Methods for Artemisinin and its Precursors
The choice of extraction method and solvent significantly impacts the recovery of sesquiterpene lactones. The following table compares the recovery of artemisinin, dihydroartemisinic acid, and artemisinic acid from Artemisia annua L. leaves using different extraction methods and solvents.[4]
| Extraction Method | Solvent | Artemisinin Recovery (% g/g dry leaves) | Dihydroartemisinic Acid Recovery (% g/g dry leaves) | Artemisinic Acid Recovery (% g/g dry leaves) |
| Refluxer | Acetonitrile | ~1.1 - 1.2 | ~0.2 - 0.45 | ~0.012 - 0.030 |
| Ultra-Turrax Disperser | Acetonitrile | ~1.1 - 1.2 | ~0.2 - 0.45 | ~0.012 - 0.030 |
| Shaker | Acetonitrile | ~1.1 - 1.2 | ~0.2 - 0.45 | ~0.012 - 0.030 |
| Ultrasound Bath | Acetonitrile | ~1.1 - 1.2 | ~0.2 - 0.45 | ~0.012 - 0.030 |
Experimental Protocols
Protocol 1: HPLC-DAD-MS Analysis of Sesquiterpene Lactones in a Plant Extract
This protocol provides a general framework for the analysis of sesquiterpene lactones in a plant extract using HPLC with Diode-Array Detection (DAD) and Mass Spectrometry (MS).
-
Sample Preparation:
-
Accurately weigh 1.0 g of the powdered plant material.
-
Extract with 20 mL of methanol (B129727) in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-DAD Conditions:
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode.
-
Scan Range: m/z 100-1000.
-
Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow for the specific instrument and compounds of interest.
-
Protocol 2: General Workflow for NMR-Based Structure Elucidation
This protocol outlines the typical steps for determining the structure of a purified sesquiterpene lactone using NMR spectroscopy.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Acquisition of 1D NMR Spectra:
-
Acquire a ¹H NMR spectrum to observe proton signals, their chemical shifts, multiplicities, and coupling constants.
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms and their chemical shifts.
-
-
Acquisition of 2D NMR Spectra:
-
gCOSY: To establish ¹H-¹H spin systems.
-
gHSQC: To determine one-bond ¹H-¹³C correlations.
-
gHMBC: To identify long-range ¹H-¹³C correlations (2-3 bonds), which are crucial for assembling the carbon skeleton.
-
NOESY: To determine the relative stereochemistry by observing through-space correlations between protons.[12]
-
-
Data Analysis:
-
Integrate and analyze all spectra to assign all proton and carbon signals.
-
Use the correlations from COSY, HSQC, and HMBC to piece together the molecular structure.
-
Use NOESY correlations to propose the relative stereochemistry of the molecule.
-
Visualizations
Caption: General workflow for the isolation and characterization of sesquiterpene lactones.
Caption: Logical relationship for troubleshooting HPLC peak shape issues.
References
- 1. hplc.eu [hplc.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. msipublishers.com [msipublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Detailed 1H and 13C NMR structural assignment and relative stereochemistry determination for three closely related sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing degradation of 1-O-Acetyl-6-O-isobutyrylbritannilactone during storage
This technical support center provides guidance on minimizing the degradation of 1-O-Acetyl-6-O-isobutyrylbritannilactone during storage and experimental handling. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during storage?
A1: The primary degradation pathway for this compound, a sesquiterpene lactone with two ester linkages, is hydrolysis. This can be catalyzed by acidic or basic conditions. The ester groups at the C1 and C6 positions are susceptible to cleavage, leading to the formation of less active or inactive byproducts. Additionally, exposure to high temperatures and light can accelerate degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored as a dry solid in a tightly sealed container at low temperatures, preferably at -20°C or below. It is crucial to protect the compound from moisture and light. For solutions, it is recommended to prepare them fresh in a suitable anhydrous solvent and use them promptly. If short-term storage of a solution is necessary, it should be kept at -20°C or -80°C in an airtight container.
Q3: How can I monitor the degradation of my this compound sample?
A3: The most common and effective method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably coupled with a UV or Mass Spectrometry (MS) detector. This allows for the separation and quantification of the parent compound and its degradation products.
Q4: Are there any known incompatible solvents or excipients for this compound?
A4: Due to the susceptibility of the ester groups to hydrolysis, aqueous solutions, especially those with acidic or alkaline pH, should be avoided for long-term storage. Compatibility with various excipients should be tested on a case-by-case basis, particularly with those that have acidic or basic properties or contain residual moisture.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Solution |
| Peak tailing or fronting | - Sample solvent incompatible with mobile phase.- Column overload.- Secondary interactions with the stationary phase. | - Dissolve the sample in the initial mobile phase.- Reduce the injection volume or sample concentration.- Use a mobile phase with an appropriate pH or ionic strength to suppress secondary interactions. |
| Ghost peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a thorough needle wash program.- Inject a blank solvent run to identify the source of contamination. |
| Irreproducible retention times | - Fluctuation in mobile phase composition.- Temperature variations.- Column degradation. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Use a guard column and ensure the mobile phase pH is within the stable range for the column. |
| Loss of resolution | - Column aging.- Change in mobile phase composition. | - Replace the column.- Prepare fresh mobile phase and ensure accurate composition. |
Sample Storage and Handling Issues
| Problem | Possible Cause | Solution |
| Reduced potency of the compound | - Degradation due to improper storage (temperature, light, moisture).- Hydrolysis of ester groups. | - Store the compound as a dry solid at -20°C or below, protected from light and moisture.- For solutions, use anhydrous solvents and store at low temperatures for short periods. |
| Precipitation of the compound from solution | - Poor solubility in the chosen solvent.- Supersaturation of the solution.- Temperature changes affecting solubility. | - Choose a solvent in which the compound is highly soluble (e.g., DMSO, anhydrous ethanol).- Prepare solutions at a concentration well below the solubility limit.- Equilibrate the solution to the working temperature before use. |
| Inconsistent experimental results | - Degradation of the compound in the experimental medium.- Multiple freeze-thaw cycles of stock solutions. | - Assess the stability of the compound in the specific experimental buffer and timeframe.- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating its stability under various stress conditions. The data is representative of what would be expected for a sesquiterpene lactone with two ester groups.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 18.5 | 1-O-Acetyl-britannilactone, 6-O-isobutyrylbritannilactone, Britannilactone |
| Alkaline Hydrolysis (0.1 M NaOH) | 4 hours | 25°C | 25.2 | 1-O-Acetyl-britannilactone, 6-O-isobutyrylbritannilactone, Britannilactone |
| Oxidative (3% H₂O₂) | 48 hours | 25°C | 3.1 | Minor oxidative adducts |
| Thermal (Solid State) | 7 days | 80°C | 5.8 | Isomerization and epimerization products |
| Photolytic (ICH Q1B) | 24 hours | 25°C | 8.2 | Photodegradation products (e.g., rearranged isomers) |
Experimental Protocols
Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Methodology:
-
Chromatographic System:
-
HPLC system with a UV/Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).
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Gradient Elution: A suitable gradient to separate the parent compound from its more polar degradation products (e.g., 30-90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV scan of the parent compound (typically around 210-230 nm for sesquiterpene lactones).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
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Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 100 µg/mL).
-
-
Method Validation:
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Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
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Specificity is demonstrated by the ability to resolve the main peak from degradation products generated during forced degradation studies.
-
Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis:
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Dissolve the compound in a small amount of organic solvent and dilute with 0.1 M HCl to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C and collect samples at various time points (e.g., 2, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve the compound in a small amount of organic solvent and dilute with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at room temperature (25°C) and collect samples at various time points (e.g., 1, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, and collect samples at various time points (e.g., 24, 48, 72 hours).
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 80°C.
-
Collect samples at various time points (e.g., 1, 3, 7 days), dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Keep control samples protected from light.
-
Analyze the exposed and control samples by HPLC.
-
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Potential Degradation Pathways.
Technical Support Center: High-Purity 1-O-Acetyl-6-O-isobutyrylbritannilactone Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refining purification protocols for high-purity 1-O-Acetyl-6-O-isobutyrylbritannilactone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield of the Target Compound
| Potential Cause | Recommended Solution |
| Incomplete Extraction: The initial extraction from the source material (e.g., Inula britannica) may be inefficient. | Optimize extraction parameters such as solvent polarity, temperature, and duration. Consider using a sequence of solvents with increasing polarity to ensure comprehensive extraction of sesquiterpene lactones.[1][2] |
| Compound Degradation: this compound, like other lactones, can be susceptible to hydrolysis under certain pH and temperature conditions.[3] | Maintain a slightly acidic to neutral pH (around 4-6) during extraction and purification. Avoid high temperatures; perform extractions at room temperature or below if possible.[3] Use aprotic solvents of medium polarity where feasible.[3] |
| Suboptimal Chromatographic Conditions: The chosen chromatography method may not be effectively separating the target compound from the crude extract. | Systematically screen different stationary phases (e.g., silica (B1680970) gel, C18 reversed-phase) and mobile phase compositions.[2][4] Gradient elution is often more effective than isocratic elution for complex mixtures.[1] |
| Co-elution with Impurities: Compounds with similar polarity may co-elute with the target lactone, leading to purification losses in subsequent steps. | Employ orthogonal purification techniques. For example, follow normal-phase chromatography with reversed-phase HPLC or utilize techniques like High-Speed Counter-Current Chromatography (HSCCC) which separates based on partition coefficients.[2][5] |
Issue 2: Poor Resolution in Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System: The mobile phase does not provide adequate selectivity for the separation of the target compound from closely related impurities. | Conduct small-scale analytical TLC or HPLC experiments to screen a variety of solvent systems with different selectivities. For normal-phase chromatography, vary the ratio of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). For reversed-phase, adjust the ratio of water or buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol). |
| Column Overloading: Applying too much sample to the chromatography column can lead to broad, overlapping peaks. | Reduce the sample load. As a general rule, the sample load should not exceed 1-5% of the mass of the stationary phase for preparative column chromatography. |
| Irregular Column Packing: Voids or channels in the chromatography column will result in poor separation efficiency. | Ensure the column is packed uniformly. For self-packed columns, use a slurry packing method and allow the bed to settle completely before use. |
| Flow Rate is Too High: Insufficient time for equilibrium between the stationary and mobile phases can decrease resolution. | Optimize the flow rate. Lower flow rates generally lead to better resolution, but this must be balanced with the time required for the separation. |
Issue 3: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Inadequate Purity of Solvents: Impurities in the solvents used for extraction and chromatography can contaminate the final product. | Use high-purity, HPLC-grade solvents for all purification steps. Filter all solvents before use. |
| Compound Instability on Stationary Phase: The target compound may be degrading on the surface of the stationary phase (e.g., acidic silica gel). | Consider using a deactivated or neutral stationary phase, such as neutral alumina (B75360) or end-capped reversed-phase silica. |
| Cross-Contamination: Carryover from previous experiments or contaminated glassware. | Thoroughly clean all glassware and equipment between purification runs. Dedicate specific glassware to the final purification steps of high-purity compounds. |
| Re-equilibration of Isomers: If the compound has stereoisomers, they may interconvert under certain conditions. | Analyze the isomeric purity at each step. If isomerization is observed, investigate the influence of solvent, pH, and temperature to minimize it. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the isolation of this compound?
A1: this compound is a sesquiterpene lactone that is typically extracted from medicinal plants such as Inula britannica.[6]
Q2: What are the most effective chromatographic techniques for purifying this compound?
A2: A multi-step approach is often necessary. This typically involves initial fractionation using column chromatography on silica gel, followed by high-resolution techniques like High-Performance Liquid Chromatography (HPLC) on a reversed-phase (C18) or normal-phase column.[2] For separating compounds with very similar polarities, High-Speed Counter-Current Chromatography (HSCCC) can be a powerful tool.[5]
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography. For higher accuracy and for analyzing HPLC fractions, analytical HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is recommended.
Q4: What are the key stability concerns for this compound?
A4: The lactone ring is susceptible to hydrolysis, particularly under basic conditions.[3] It is advisable to work under neutral or slightly acidic conditions and to avoid excessive heat.[3] The acetyl and isobutyryl ester groups could also be prone to hydrolysis.
Q5: How can I confirm the identity and purity of the final product?
A5: A combination of spectroscopic techniques is essential for unequivocal structure determination and purity assessment. This includes 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.[7][8] Purity can be quantified using HPLC with a suitable detector and by ensuring the absence of impurity signals in the NMR spectra.
Data Presentation
Table 1: Example Data for a Two-Step Purification Protocol
| Purification Step | Starting Material (g) | Product Mass (mg) | Yield (%) | Purity (%) |
| Silica Gel Column Chromatography | 10.0 (Crude Extract) | 850 | 8.5 | ~75 |
| Preparative HPLC (C18) | 800 | 210 | 26.3 (from previous step) | >98 |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Column Preparation: Select a glass column of appropriate size. Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., n-hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks or bubbles.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column bed.
-
Elution: Begin elution with the least polar solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.
-
Fraction Collection: Collect fractions of a consistent volume.
-
Analysis: Analyze the collected fractions by TLC or analytical HPLC to identify those containing the target compound.
-
Pooling and Concentration: Combine the fractions containing the pure compound and concentrate them under reduced pressure.
Protocol 2: General Procedure for Preparative Reversed-Phase HPLC
-
System Preparation: Equilibrate the preparative HPLC system, including the C18 column, with the initial mobile phase composition (e.g., a mixture of water and acetonitrile or methanol).
-
Sample Preparation: Dissolve the partially purified material from the previous step in the mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Injection and Separation: Inject the sample onto the column. Run the separation using either an isocratic or a gradient elution method that has been optimized at the analytical scale.
-
Fraction Collection: Collect fractions based on the retention time of the target compound, which should be predetermined from analytical runs.
-
Purity Analysis and Concentration: Analyze the purity of the collected fractions using analytical HPLC. Pool the high-purity fractions and remove the solvent under reduced pressure, followed by lyophilization if the sample is in an aqueous solution.
Visualizations
Caption: A typical multi-step purification workflow for natural products.
Caption: A decision tree for troubleshooting low purity outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 1613152-34-3 | NPC15234 [biosynth.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
addressing off-target effects of 1-O-Acetyl-6-O-isobutyrylbritannilactone in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-O-Acetyl-6-O-isobutyrylbritannilactone and related sesquiterpene lactones in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known primary activity?
A1: this compound is a sesquiterpene lactone, a type of natural product often isolated from plants of the Inula genus. While specific data for this exact compound is limited, related compounds such as 1-O-acetylbritannilactone (ABL) have been shown to inhibit human neutrophil elastase (HNE) and exhibit anti-inflammatory properties by reducing the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. Another related compound, 6-O-isobutyrylbritannilactone (IBL), has been found to inhibit melanogenesis in B16F10 melanoma cells.
Q2: What are the likely off-target effects of sesquiterpene lactones like this compound?
A2: Sesquiterpene lactones as a class are known to be reactive molecules, primarily due to the presence of an α-methylene-γ-lactone group. This functional group can react with nucleophilic residues in proteins, particularly cysteine thiols, through a Michael addition reaction. This reactivity can lead to the modulation of multiple cellular targets and signaling pathways, which may be considered off-target effects depending on the intended therapeutic target.
Q3: Which signaling pathways are commonly modulated by sesquiterpene lactones?
A3: Sesquiterpene lactones have been reported to modulate a variety of critical cellular signaling pathways, which can contribute to both their therapeutic efficacy and off-target effects. These include:
-
NF-κB Signaling: Many sesquiterpene lactones are potent inhibitors of the NF-κB pathway, a key regulator of inflammation and cell survival.
-
MAPK/ERK Pathway: Modulation of the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival, has been observed.
-
PI3K/Akt/mTOR Pathway: This pathway, crucial for cell growth, metabolism, and survival, can be inhibited by some sesquiterpene lactones.[1]
-
STAT3 Signaling: Inhibition of STAT3 phosphorylation and activation has been reported, affecting cytokine signaling and gene expression.[1]
-
CREB Signaling: This pathway, involved in learning, memory, and cellular metabolism, has also been shown to be modulated.
Due to the reactive nature of the α-methylene-γ-lactone moiety, it is plausible that this compound could interact with components of these pathways.
Q4: What are the common causes of inconsistent results in cellular assays with natural products like this compound?
A4: Inconsistent results with natural products in cellular assays can stem from several factors:
-
Compound Stability and Solubility: Natural products can be unstable or have poor solubility in aqueous assay buffers, leading to precipitation and variable effective concentrations.
-
Purity of the Compound: Impurities in the compound preparation can have their own biological activities, confounding the results.
-
Cellular Health and Passage Number: The health, passage number, and confluency of the cell line used can significantly impact the cellular response.
-
Assay Interference: The compound may directly interfere with the assay components or detection method (e.g., autofluorescence, quenching of a fluorescent signal).
Troubleshooting Guide
This guide addresses specific issues that may be encountered when using this compound in cellular assays.
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| High Cytotoxicity at Expected Therapeutic Concentrations | The α-methylene-γ-lactone group can be highly reactive and non-specifically alkylate cellular proteins, leading to cytotoxicity. | 1. Perform a dose-response curve to determine the EC50 for the intended activity and the CC50 for cytotoxicity. 2. Reduce the concentration to a range where the intended activity is observed without significant cell death. 3. Include a positive control for cytotoxicity to ensure the assay is performing as expected. 4. Consider using a less sensitive cell line if appropriate for the research question. |
| Discrepancy Between Biochemical and Cellular Assay Results | The compound may have poor cell permeability or be rapidly metabolized within the cell. The compound may also have off-target effects in the cellular context that are not present in a purified biochemical assay. | 1. Assess cell permeability using methods such as parallel artificial membrane permeability assay (PAMPA). 2. Investigate compound metabolism by incubating with liver microsomes and analyzing for breakdown products. 3. Perform target engagement assays in cells to confirm the compound is reaching its intended target. 4. Profile the compound against a panel of off-target proteins (e.g., kinase panel) to identify unintended interactions. |
| Unexpected Phenotypic Changes in Cells | The compound is likely modulating multiple signaling pathways due to the reactive nature of sesquiterpene lactones. | 1. Perform western blotting or other pathway analysis techniques to investigate the activation state of key signaling pathways known to be affected by sesquiterpene lactones (NF-κB, MAPK, PI3K/Akt, STAT3). 2. Use specific inhibitors of these pathways to determine if the observed phenotype is dependent on a particular off-target activity. 3. Conduct transcriptomic or proteomic studies to get a broader view of the cellular changes induced by the compound. |
| High Background or False Positives in Screening Assays | The compound may be autofluorescent or interfere with the assay detection method. | 1. Measure the intrinsic fluorescence/absorbance of the compound at the assay wavelengths. 2. Run the assay in the absence of the biological target (e.g., enzyme or cells) to assess for direct interference. 3. If interference is detected, consider using an alternative assay with a different detection method (e.g., luminescence instead of fluorescence). |
Experimental Protocols
Neutrophil Elastase (NE) Inhibition Assay (Biochemical)
This protocol is for determining the in vitro inhibitory activity of this compound against human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)
-
This compound
-
Positive control inhibitor (e.g., Sivelestat)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~380/500 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HNE in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
-
Assay Protocol:
-
Add 20 µL of the compound/control dilutions to the wells of the 96-well plate.
-
Add 160 µL of HNE solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percent inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol measures the anti-inflammatory effect of the compound by quantifying the inhibition of NO production.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Positive control (e.g., L-NMMA)
-
Griess Reagent System
-
96-well cell culture plate
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or positive control for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
-
NO Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Sulfanilamide solution (from Griess Reagent System) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (from Griess Reagent System) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using sodium nitrite (B80452).
-
Calculate the concentration of nitrite in the samples.
-
Determine the percent inhibition of NO production compared to the LPS-only treated cells.
-
Melanogenesis Assay in B16F10 Melanoma Cells
This protocol assesses the effect of the compound on melanin (B1238610) production.
Materials:
-
B16F10 mouse melanoma cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
α-Melanocyte-stimulating hormone (α-MSH)
-
This compound
-
Positive control (e.g., Kojic acid)
-
1 M NaOH
-
96-well cell culture plate
-
Spectrophotometer (405 nm)
Procedure:
-
Cell Seeding:
-
Seed B16F10 cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or positive control in the presence of 100 nM α-MSH for 72 hours.
-
-
Melanin Measurement:
-
Wash the cells with PBS and lyse them in 1 M NaOH by incubating at 60°C for 1 hour.
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Normalize the melanin content to the total protein concentration of each well (determined by a separate protein assay like BCA).
-
Calculate the percent inhibition of melanin production compared to the α-MSH-only treated cells.
-
Visualizations
Caption: Key signaling pathways potentially modulated by sesquiterpene lactones.
Caption: Workflow for investigating off-target effects of a bioactive compound.
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of 1-O-Acetyl-6-O-isobutyrylbritannilactone and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of the sesquiterpene lactone 1-O-Acetyl-6-O-isobutyrylbritannilactone and the well-established chemotherapeutic agent, doxorubicin (B1662922). While direct comparative studies are limited, this document synthesizes available preclinical data to offer insights into their respective mechanisms of action, cytotoxic potency, and effects on cell cycle progression and apoptosis.
Data Presentation: A Side-by-Side Look at Cytotoxicity
Quantitative data on the cytotoxic effects of these compounds are presented below. It is important to note that the IC50 values were not determined in head-to-head studies, and experimental conditions may vary between the cited sources.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Doxorubicin | HCT116 | 0.96 ± 0.02 | - | - | [1] |
| HT-29 | 0.88 ± 0.03 | - | - | [1] | |
| HeLa | 2.92 ± 0.57 | - | - | [2] | |
| HepG2 | 12.18 ± 1.89 | - | - | [2] | |
| 1-O-acetylbritannilactone (ABL) analogue (14) | HCT116 | 2.91 - 6.78 | Etoposide (VP-16) | 2.13 - 4.79 | [3] |
| HEp-2 | 2.91 - 6.78 | Etoposide (VP-16) | 2.13 - 4.79 | [3] | |
| HeLa | 2.91 - 6.78 | Etoposide (VP-16) | 2.13 - 4.79 | [3] | |
| CHO (normal hamster cell) | 2.91 - 6.78 | Etoposide (VP-16) | 2.13 - 4.79 | [3] |
Note: The data for this compound is based on a semisynthetic analogue of 1-O-acetylbritannilactone (ABL) bearing a lauroyl group at the 6-OH position, which reportedly enhances lipophilicity and cytotoxicity.[3]
Mechanisms of Cytotoxic Action
| Feature | This compound & Analogues | Doxorubicin |
| Primary Mechanism | Alkylation of biological macromolecules via the α-methylene-γ-lactone moiety.[3] | DNA intercalation and inhibition of topoisomerase II. |
| Apoptosis Induction | Triggers apoptosis.[3] The broader class of sesquiterpene lactones can induce apoptosis through ROS generation and modulation of the NF-κB and Keap1-Nrf2 pathways. | Potent inducer of apoptosis, often mediated by the p53 tumor suppressor protein and activation of caspases. |
| Cell Cycle Arrest | Induces cell cycle arrest in the G2/M phase.[3] | Causes cell cycle arrest at both G1/S and G2/M checkpoints.[4] |
| Reactive Oxygen Species (ROS) Generation | Sesquiterpene lactones are known to modulate ROS levels, which can contribute to their cytotoxic effects. | A well-established mechanism of doxorubicin-induced cytotoxicity and cardiotoxicity involves the generation of ROS. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols serve as a reference for researchers looking to replicate or build upon these findings.
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of either this compound, doxorubicin, or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Apoptosis Analysis (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the test compounds for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compounds as described for the apoptosis assay and then harvested.
-
Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on their fluorescence intensity.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the known signaling pathways affected by doxorubicin and proposed for sesquiterpene lactones.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Doxorubicin's cytotoxic signaling pathways.
Caption: Proposed cytotoxic pathways for sesquiterpene lactones.
References
Unveiling the NF-κB Inhibitory Potential of 1-O-Acetyl-6-O-isobutyrylbritannilactone: A Comparative Analysis
For Immediate Release
Shanghai, China – December 7, 2025 – In the ongoing quest for novel therapeutic agents targeting inflammatory pathways, sesquiterpene lactones have emerged as a promising class of natural products. This guide provides a comparative analysis of the potential efficacy of 1-O-Acetyl-6-O-isobutyrylbritannilactone in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. Due to the limited direct experimental data on this specific compound, this analysis leverages findings from the closely related analogue, 1,6-O,O-diacetylbritannilactone (ABLOO), and contrasts its potential activity with well-established NF-κB inhibitors, Parthenolide (B1678480) and BAY 11-7082.
The NF-κB pathway plays a crucial role in orchestrating the expression of pro-inflammatory genes. Its dysregulation is implicated in a multitude of inflammatory diseases, making it a prime target for therapeutic intervention. Natural products represent a rich reservoir of potential NF-κB inhibitors, with sesquiterpene lactones demonstrating significant anti-inflammatory properties.
Comparative Efficacy of NF-κB Inhibitors
The inhibitory effects of 1,6-O,O-diacetylbritannilactone and comparator compounds on the NF-κB pathway are summarized below. It is hypothesized that this compound exhibits a similar mechanism of action to ABLOO, primarily through the inhibition of IκB kinase (IKK) phosphorylation.
| Compound | Target in NF-κB Pathway | Reported IC50 | Key Findings |
| 1,6-O,O-diacetylbritannilactone (ABLOO) | IκB kinase β (IKKβ) phosphorylation | Not explicitly reported | Markedly inhibited the phosphorylation of IKKβ, leading to decreased IκBα degradation and subsequent suppression of NF-κB nuclear translocation and activity. The presence of acetyl groups was shown to enhance its inhibitory action.[1] |
| Parthenolide | IκB kinase (IKK) | Not explicitly reported in provided data | A well-known sesquiterpene lactone that inhibits the NF-κB pathway by targeting the IκB kinase (IKK) complex.[2][3][4] |
| BAY 11-7082 | TNFα-induced IκBα phosphorylation | 10 µM | An irreversible inhibitor of TNFα-induced IκBα phosphorylation, preventing the release and nuclear translocation of NF-κB.[5][6][7] |
Delving into the Mechanism: The NF-κB Signaling Cascade
The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNFα) or pathogen-associated molecular patterns (PAMPs). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal (NLS) on the NF-κB heterodimer (typically p50/p65), allowing its translocation into the nucleus, where it binds to specific DNA sequences and activates the transcription of target inflammatory genes.
References
- 1. 1,6-O,O-diacetylbritannilactones inhibits IkappaB kinase beta-dependent NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. BAY 11-7082 | BAY 11-7821 | NF-κB inhibitor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Bioactivity Among Different Sesquiterpene Lactones from Inula britannica
For Researchers, Scientists, and Drug Development Professionals
The perennial herb Inula britannica, a member of the Asteraceae family, has long been a staple in traditional medicine across Eastern Asia for treating a variety of ailments, including digestive disorders, bronchitis, and inflammation.[1] Modern phytochemical research has identified sesquiterpene lactones as the primary bioactive constituents responsible for the plant's therapeutic effects. These compounds, characterized by a 15-carbon skeleton and a lactone ring, exhibit a remarkable diversity in structure and biological activity, including potent anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide provides a comparative analysis of the bioactivity of prominent sesquiterpene lactones isolated from Inula britannica, supported by experimental data to aid researchers and drug development professionals in their endeavors.
The bioactivity of sesquiterpene lactones is often attributed to the presence of an α-methylene-γ-lactone moiety, which can interact with cellular nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins, thereby modulating their function.[1][4] This mechanism underlies their ability to interfere with key signaling pathways involved in inflammation and cancer progression.
Quantitative Bioactivity Data
The following tables summarize the reported bioactivities of several key sesquiterpene lactones from Inula britannica. Direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Sesquiterpene Lactone | Cell Line | IC50 (µM) | Reference |
| Britannin (B600242) | AGS (gastric cancer) | - | [5] |
| MKN-45 (gastric cancer) | - | [5] | |
| DLD1 (colorectal cancer) | ~10 (causes ~80% growth inhibition) | [6] | |
| 1-O-acetylbritannilactone | - | - | - |
| Ergolide (B1196785) | RAW 264.7 (macrophage) | 1.95 (for nitrite (B80452) accumulation) | [7] |
| Bigelovin | - | - | - |
| Inulabritanoid A | RAW 264.7 (macrophage) | 3.65 (for NO production) | [8] |
| Inulabritanoid B | RAW 264.7 (macrophage) | 5.48 (for NO production) | [8] |
| Compound 1 (dimer) | MDA-MB-468 (triple-negative breast cancer) | 6.68 ± 0.70 | [1] |
| MCF-7 (breast cancer) | 8.82 ± 0.85 | [1] | |
| MDA-MB-231 (triple-negative breast cancer) | > 20 | [1] | |
| Compound 5 (monomer) | MDA-MB-468 (triple-negative breast cancer) | 4.92 ± 0.65 | [1] |
| MDA-MB-231 (triple-negative breast cancer) | 11.5 ± 0.71 | [1] |
Table 2: Comparative Anti-inflammatory Activity
| Sesquiterpene Lactone | Assay | IC50 (µM) | Cell Line/Model | Reference |
| 1-O-acetylbritannilactone (ABL) | Human Neutrophil Elastase (HNE) Inhibition | 3.2 ± 0.3 | - | [9] |
| Ergolide | Nitric Oxide (NO) Production | 1.95 | RAW 264.7 | [7] |
| Inulabritanoid A | NO Production | 3.65 | RAW 264.7 | [8] |
| Inulabritanoid B | NO Production | 5.48 | RAW 264.7 | [8] |
| Japonicones E-L (dimers) | NO Production | - | RAW 264.7 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key bioassays cited in the literature for assessing the bioactivity of sesquiterpene lactones.
Extraction and Isolation of Sesquiterpene Lactones
A common method for obtaining sesquiterpene lactones from Inula britannica is Microwave-Assisted Extraction (MAE), followed by chromatographic separation.[10]
-
Sample Preparation: Dried and powdered plant material (e.g., flowers or aerial parts) is used.
-
Extraction: The powdered material is mixed with a solvent, typically 80% ethanol, and subjected to microwave irradiation.[10]
-
Purification: The resulting crude extract is then subjected to various chromatographic techniques, such as centrifugal partition chromatography, flash chromatography, and semi-preparative High-Performance Liquid Chromatography (HPLC), to isolate individual sesquiterpene lactones.[6]
Anticancer Activity Assessment (Cytotoxicity Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the isolated sesquiterpene lactones for a specified period (e.g., 48 hours).
-
MTT Incubation: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
Anti-inflammatory Activity Assessment (Nitric Oxide Production Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture and Stimulation: Macrophages are seeded in 96-well plates and treated with the test compounds for a short period before being stimulated with LPS to induce an inflammatory response.
-
Nitrite Measurement: After a 24-hour incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is read at a specific wavelength, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
Signaling Pathways and Mechanisms of Action
Sesquiterpene lactones from Inula britannica exert their bioactivities by modulating key cellular signaling pathways.
Anti-inflammatory Pathway: NF-κB Inhibition
A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]
Sesquiterpene lactones such as britannin and ergolide can inhibit the NF-κB pathway, likely by reacting with critical cysteine residues on proteins within the pathway, such as the p65 subunit of NF-κB or the IκB kinase (IKK) complex.[8][11] This prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ergolide, sesquiterpene lactone from Inula britannica, inhibits inducible nitric oxide synthase and cyclo-oxygenase-2 expression in RAW 264.7 macrophages through the inactivation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimeric sesquiterpenoids with anti-inflammatory activities from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-Cancer Activity of 1-O-Acetyl-6-O-isobutyrylbritannilactone and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the experimental findings on the anti-cancer activity of 1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpene lactone isolated from the medicinal plant Inula britannica. Due to the limited availability of specific quantitative data for this compound, this guide focuses on its closely related analogues and derivatives, offering a comparative analysis of their performance against various cancer cell lines and elucidating their mechanisms of action through key signaling pathways.
Data Presentation: Comparative Cytotoxicity
The anti-cancer potential of sesquiterpene lactones derived from Inula britannica has been evaluated across multiple human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a potent analogue of 1-O-acetylbritannilactone (ABL), where the 6-OH position is esterified with a lauroyl group (Compound 14), in comparison to the standard chemotherapeutic drug, Etoposide (VP-16)[1]. The data highlights the significant cytotoxic activity of this class of compounds.
| Compound/Drug | HCT116 (Colon Carcinoma) IC50 (µM) | HEp-2 (Larynx Carcinoma) IC50 (µM) | HeLa (Cervical Carcinoma) IC50 (µM) |
| Compound 14 (ABL analogue) | 2.91 | 6.78 | 4.35 |
| Etoposide (VP-16) | 2.13 | 4.79 | 3.56 |
Data extracted from a study on semisynthetic analogues of 1-O-acetylbritannilactone. Compound 14 is an analogue with a lauroyl group at the 6-OH position.[1]
Mechanism of Action: Key Signaling Pathways
The anti-cancer activity of this compound and related sesquiterpene lactones is attributed to their ability to modulate multiple signaling pathways crucial for cancer cell survival, proliferation, and apoptosis. The primary mechanisms involve the induction of apoptosis, cell cycle arrest, and modulation of inflammatory and oxidative stress pathways.
Induction of Apoptosis
These compounds have been shown to trigger programmed cell death in cancer cells through the intrinsic (mitochondrial) apoptosis pathway. This involves the activation of caspase-3, a key executioner caspase[2]. The process is characterized by changes in mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade.
Caption: Intrinsic Apoptosis Pathway induced by this compound.
Cell Cycle Arrest
Flow cytometric analysis of cancer cells treated with analogues of 1-O-acetylbritannilactone has demonstrated a significant cell cycle arrest at the G2/M phase[2]. This prevents the cells from entering mitosis and ultimately leads to a reduction in cell proliferation.
Caption: G2/M Cell Cycle Arrest induced by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of the anti-cancer activity of this compound and its analogues are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound or its analogues
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for 48 or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
PBS
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Western Blot Analysis
This technique is used to detect specific proteins in a sample to confirm the modulation of signaling pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Bcl-2, Bax, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound, then lyse the cells in cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anti-cancer activity of a test compound.
Caption: General workflow for in vitro anti-cancer activity assessment.
References
- 1. Semisynthesis and in vitro cytotoxic evaluation of new analogues of 1-O-acetylbritannilactone, a sesquiterpene from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-O-acetylbritannilactone analogues from Inula britannica and in vitro evaluation of their anticancer potential - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Validating the Inhibitory Effect of 1-O-Acetyl-6-O-isobutyrylbritannilactone on IKKβ
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-O-Acetyl-6-O-isobutyrylbritannilactone's potential as an I-kappa-B kinase beta (IKKβ) inhibitor against other known inhibitors. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the relevant biological pathways and workflows.
Introduction to IKKβ and Its Role in Inflammation
IκB kinase β (IKKβ) is a crucial enzyme in the canonical nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in a wide range of diseases, including chronic inflammatory conditions and cancer.[3][4] Inactive NF-κB transcription factors are held in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IKK complex, of which IKKβ is a key catalytic subunit, becomes activated.[2][5] Activated IKKβ phosphorylates IκBα, marking it for ubiquitination and subsequent degradation. This process frees NF-κB to translocate to the nucleus and initiate the transcription of genes involved in the inflammatory response.[1][3] Therefore, inhibiting IKKβ is a promising therapeutic strategy for a variety of inflammatory diseases.[1][4]
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory effects.[6] Sesquiterpene lactones isolated from Inula britannica have demonstrated anti-inflammatory properties, suggesting their potential to modulate key inflammatory pathways.[6] This guide explores the validation of this compound as a potential IKKβ inhibitor.
Comparative Analysis of IKKβ Inhibitors
The following table summarizes the inhibitory potency of this compound in a relevant anti-inflammatory assay, alongside several known IKKβ inhibitors. Direct IKKβ inhibitory IC50 values are provided where available.
| Compound | Type | Target(s) | IC50 Value (IKKβ) | IC50 (Other Relevant Assays) |
| This compound | Sesquiterpene Lactone | IKKβ (putative) | Data not available | 1.95 µM (NO production), 3.0 µM (PGE2 production)[7] |
| MLN120B | Small Molecule | IKKβ | 45 nM, 60 nM | - |
| BMS-345541 | Small Molecule (Allosteric) | IKKβ, IKKα | 0.3 µM | 4.0 µM (IKKα) |
| Wedelolactone | Natural Product (Coumestan) | IKKα, IKKβ | ~10 µM | - |
| Piceatannol | Natural Product (Stilbene) | IKKβ, Syk | Data not available | 10 µM (Syk kinase)[8] |
| Alantolactone | Sesquiterpene Lactone | IKKβ | Data not available | 16-29 µM (Glioblastoma cell viability)[1] |
Signaling Pathway and Experimental Workflow
To validate the inhibitory effect of a compound on IKKβ, a series of experiments are typically performed. The following diagrams illustrate the IKKβ signaling pathway and a general experimental workflow for inhibitor validation.
Caption: The canonical NF-κB signaling pathway and the putative site of action for this compound.
Caption: A typical experimental workflow for validating an IKKβ inhibitor.
Experimental Protocols
IKKβ Kinase Assay (ADP-Glo™ Format)
This biochemical assay measures the activity of IKKβ by quantifying the amount of ADP produced during the phosphorylation of a substrate peptide.
Principle: The IKKβ enzyme utilizes ATP to phosphorylate a specific substrate. The ADP-Glo™ reagent is then used to convert the generated ADP into ATP, which in turn is used in a luciferase-based reaction to produce a luminescent signal that is proportional to the IKKβ activity.
Protocol:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human IKKβ enzyme, IKKtide substrate, and ATP to their final working concentrations in the 1x Kinase Assay Buffer.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in 1x Kinase Assay Buffer to achieve a range of concentrations for IC50 determination.
-
-
Reaction Setup (96-well plate):
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of a master mix containing the IKKtide substrate and ATP to all wells.
-
To initiate the kinase reaction, add 10 µL of the diluted IKKβ enzyme to the wells. For the "blank" control, add 10 µL of 1x Kinase Assay Buffer without the enzyme.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and convert ADP to ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Measurement:
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Western Blot for Phosphorylated IκBα (p-IκBα)
This cell-based assay determines the ability of the inhibitor to block the phosphorylation of IκBα in response to a pro-inflammatory stimulus.
Protocol:
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., RAW 264.7 macrophages or HeLa epithelial cells) in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with a pro-inflammatory agent, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 15-30 minutes to induce IκBα phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total IκBα and a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
-
Normalize the p-IκBα signal to the total IκBα and loading control signals to determine the relative level of IκBα phosphorylation.
-
Conclusion
Validating the inhibitory effect of this compound on IKKβ requires a multi-faceted approach combining biochemical and cell-based assays. While direct IKKβ inhibitory data for this specific compound is not yet available, its classification as a sesquiterpene lactone and the anti-inflammatory activity of related compounds from Inula britannica provide a strong rationale for its investigation as a potential IKKβ inhibitor. The experimental protocols outlined in this guide offer a robust framework for determining its potency and mechanism of action, and for comparing its efficacy against established IKKβ inhibitors. This information will be invaluable for researchers and professionals in the field of drug discovery and development focused on novel anti-inflammatory therapeutics.
References
- 1. Alantolactone, a natural sesquiterpene lactone, has potent antitumor activity against glioblastoma by targeting IKKβ kinase activity and interrupting NF-κB/COX-2-mediated signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antitumor properties of novel sesquiterpene lactone analogs as NFκB inhibitors that bind to the IKKβ ubiquitin-like domain (ULD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piceatannol [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. The Effects of 1-O-Acetylbritannilactone Isolated from Inula britannica Flowers on Human Neutrophil Elastase and Inflammation of RAW 264.7 Cells and Zebrafish Larvae | MDPI [mdpi.com]
- 8. stemcell.com [stemcell.com]
Safety Operating Guide
Navigating the Safe Disposal of 1-O-Acetyl-6-O-isobutyrylbritannilactone: A Procedural Guide
For researchers, scientists, and drug development professionals handling 1-O-Acetyl-6-O-isobutyrylbritannilactone, a bioactive sesquiterpene lactone, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] Due to its potential hazards, including being harmful if swallowed or inhaled and its toxicity to aquatic life, a structured and compliant disposal procedure is paramount.[1] This guide provides the essential, immediate safety and logistical information for the proper disposal of this compound.
Hazard and Safety Data Overview
A comprehensive understanding of the hazards associated with this compound is the foundation of safe handling and disposal. The following table summarizes the key hazard information.
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Acute Toxicity, Inhalation (Category 4) |
| H332: Harmful if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Hazardous to the Aquatic Environment, Acute (Category 2) |
| H401: Toxic to aquatic life. | P273: Avoid release to the environment. |
| Hazardous to the Aquatic Environment, Chronic (Category 3) | None | H412: Harmful to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
This data is based on information for a closely related compound and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the product in your possession.
Step-by-Step Disposal Protocol
Adherence to a strict, multi-step protocol ensures the safe and compliant disposal of this compound waste.
1. Waste Identification and Segregation:
-
Identify: Clearly identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate: This waste must be segregated from general laboratory trash and other waste streams. It should be treated as hazardous chemical waste.
2. Containerization and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible container for solid and liquid waste. Ensure the container can be securely sealed.
-
Labeling: The waste container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Associated Hazards (e.g., "Acutely Toxic," "Environmental Hazard")
-
Accumulation Start Date
-
3. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
4. Disposal:
-
Do Not Dispose Down the Drain: Due to its aquatic toxicity, this compound must not be disposed of down the sink or in any waterway.
-
Engage a Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.
-
Documentation: Maintain a record of the waste generated and its disposal, in accordance with institutional and regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment.
References
Essential Safety and Operational Guidance for 1-O-Acetyl-6-O-isobutyrylbritannilactone
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Operation, and Disposal
Given that a specific Safety Data Sheet (SDS) for 1-O-Acetyl-6-O-isobutyrylbritannilactone is not publicly available, a risk-based approach is essential for handling this novel sesquiterpene lactone derivative. This guidance synthesizes safety protocols for structurally related compounds and general best practices for handling uncharacterized research chemicals to ensure the safety of laboratory personnel and the protection of the environment.
Hazard Assessment and Primary Concerns
This compound belongs to the sesquiterpene lactone class of compounds. The primary health concern associated with many sesquiterpene lactones is their potential to act as sensitizers, causing allergic contact dermatitis upon skin exposure[1]. Some sesquiterpene lactones have also been investigated for other biological activities and potential toxicity[1][2]. Therefore, it is crucial to handle this compound as a potentially hazardous substance, minimizing all routes of exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. Consider double-gloving for extended handling periods. | To prevent skin contact and potential allergic sensitization. |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of solutions containing the compound. |
| Body Protection | A buttoned, long-sleeved laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a fume hood. Use a NIOSH-approved respirator if there is a risk of aerosolization or if handling outside of a fume hood. | To prevent inhalation of any fine powders or aerosols. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills and falling objects. |
Operational Plan: From Receipt to Use
A systematic workflow ensures that the compound is handled safely at every stage in the laboratory.
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
-
Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Weighing: If handling the solid form, weigh the compound in a fume hood or a ventilated balance enclosure to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Management: In the event of a spill, immediately alert others in the area. For small spills, use an appropriate absorbent material, collect the waste in a sealed container, and decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental compliance.
-
Non-Halogenated Organic Waste: Since this compound does not contain halogens, all waste containing this compound should be collected in a designated "Non-Halogenated Organic Waste" container[3][4][5][6][7].
-
Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and pipette tips, should be collected in a separate, clearly labeled solid waste container.
-
Sharps: Any contaminated sharps must be disposed of in a designated sharps container.
-
Aqueous Waste: Do not dispose of organic compounds down the drain. Aqueous solutions containing this compound should be collected as hazardous waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full name of the chemical constituents, and the approximate concentrations[3][4].
-
Storage: Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area away from ignition sources and incompatible materials[3][4].
-
Disposal: Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this chemical through standard trash or sewer systems.
References
- 1. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
